Bz-Dab(NBD)-AwFpP-Nle-NH2
Description
Structure
2D Structure
Properties
CAS No. |
161238-74-0 |
|---|---|
Molecular Formula |
C56H65N13O11 |
Molecular Weight |
1096.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H65N13O11/c1-3-4-20-40(49(57)70)61-54(75)45-22-13-28-67(45)56(77)46-23-14-29-68(46)55(76)43(30-34-15-7-5-8-16-34)64-53(74)42(31-36-32-59-38-21-12-11-19-37(36)38)63-50(71)33(2)60-52(73)41(62-51(72)35-17-9-6-10-18-35)26-27-58-39-24-25-44(69(78)79)48-47(39)65-80-66-48/h5-12,15-19,21,24-25,32-33,40-43,45-46,58-59H,3-4,13-14,20,22-23,26-31H2,1-2H3,(H2,57,70)(H,60,73)(H,61,75)(H,62,72)(H,63,71)(H,64,74)/t33-,40-,41-,42+,43-,45-,46+/m0/s1 |
InChI Key |
VOHGFGFPNNJOFE-GYCURRFDSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
Appearance |
Solid powder |
Other CAS No. |
161238-74-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XAWFPPX |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bz-Dab(NBD)-Ala-Trp-Phe-Pro-Pro-Nle-NH2 Bz-Dab(NBD)-AWFPP-Nle-NH2 N-alpha-benzoyl-(gamma-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-2,4-diaminobutyryl)-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide N-alpha-benzoyl-Dab(gamma-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Binding Affinity of a Fluorescent Antagonist for the Neurokinin-2 (NK2) Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the fluorescent peptide, Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, for the human Neurokinin-2 (NK2) receptor. This document details the binding characteristics, the experimental procedures for its determination, and the relevant signaling pathways associated with the NK2 receptor.
Introduction
The Neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is preferentially activated by the tachykinin neuropeptide Neurokinin A (NKA).[1] The NK2 receptor is a significant target in drug discovery, particularly for conditions such as irritable bowel syndrome and asthma. The development of high-affinity ligands, including antagonists, is crucial for elucidating the receptor's physiological roles and for therapeutic intervention. The peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a potent and selective fluorescent antagonist for the NK2 receptor, making it a valuable tool for receptor characterization and localization studies.
Quantitative Binding Data
The binding affinity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 for the NK2 receptor has been determined through competitive radioligand binding assays. The data is summarized in the table below.
| Ligand | Receptor | Cell Line | Radioligand | pKi | Ki (nM) |
| Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 | Human NK2 | CHO | [¹²⁵I]NKA | 8.87 | 1.35 |
Table 1: Binding affinity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 for the human NK2 receptor expressed in Chinese Hamster Ovary (CHO) cells.
Experimental Protocols
The determination of the binding affinity (pKi) of a non-radiolabeled compound like Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is typically achieved through a competitive radioligand binding assay. This method measures the ability of the test compound to displace a specific radioligand from the receptor.
Radioligand Binding Assay: A Step-by-Step Methodology
This protocol outlines a standard procedure for a competitive binding assay to determine the Ki of a test compound for the NK2 receptor.
3.1.1. Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human NK2 receptor (e.g., CHO-NK2).
-
Radioligand: A high-affinity radiolabeled NK2 receptor ligand, such as [¹²⁵I]-iodohistidyl-NKA ([¹²⁵I]NKA).
-
Test Compound: Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NK2 receptor antagonist (e.g., 1 µM GR94800).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
3.1.2. Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand ([¹²⁵I]NKA) in assay buffer to a final concentration at or below its Kd for the NK2 receptor (typically 0.1-0.5 nM).
-
Resuspend the cell membranes in assay buffer to a concentration that ensures less than 10% of the added radioligand is bound.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Competition Binding: 50 µL of each dilution of the test compound, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
3.1.3. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC₅₀:
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
-
Calculate Ki:
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the competitive radioligand binding assay.
Figure 1: Workflow for a competitive radioligand binding assay.
NK2 Receptor Signaling Pathway
The NK2 receptor primarily couples to Gq/11 and Gs G-proteins to initiate downstream signaling cascades.[2]
Figure 2: Simplified signaling pathway of the NK2 receptor.
Conclusion
The fluorescent peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a high-affinity antagonist for the human NK2 receptor. Its binding characteristics can be reliably determined using competitive radioligand binding assays, a fundamental technique in pharmacology and drug discovery. Understanding the binding properties of such ligands is essential for their application as research tools and for the development of novel therapeutics targeting the NK2 receptor and its associated signaling pathways.
References
Unveiling the Molecular Dance: A Technical Guide to the Mechanism of Action of NBD-Labeled Peptide Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanisms by which NBD-labeled peptide antagonists function, providing a comprehensive resource for researchers and professionals in drug development. By leveraging the environmentally sensitive fluorescent properties of the nitrobenzoxadiazole (NBD) group, these powerful tools enable precise quantification of binding affinities and inhibition of protein-protein interactions, paving the way for novel therapeutic interventions. This guide offers a compilation of quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of this technology.
The Core Principle: A Tale of Two Environments
The mechanism of action of NBD-labeled peptide antagonists is intrinsically linked to the fluorescence properties of the NBD moiety. NBD is a small, environmentally sensitive fluorophore. In a polar, aqueous environment, its fluorescence is significantly quenched, resulting in a low quantum yield. However, when the NBD-labeled peptide binds to its target protein, the NBD group is sequestered in a non-polar, hydrophobic pocket at the protein-protein interface. This transition to a non-polar environment leads to a substantial increase in fluorescence quantum yield and a characteristic blue shift in the emission spectrum.[1][2] This fluorescence enhancement serves as a direct and measurable signal of the binding event.
NBD-labeled peptides can be utilized in two primary ways to study protein-protein interactions:
-
Direct Binding Assays: A peptide derived from one of the interacting partners is labeled with NBD. The binding of this labeled peptide to its target protein results in an increase in fluorescence, allowing for the determination of binding affinity (Kd).
-
Competitive Inhibition Assays: An NBD-labeled peptide with known affinity for the target protein is used as a probe. Unlabeled peptide antagonists can then be introduced to compete for binding. The displacement of the NBD-labeled peptide from the target by a more potent antagonist leads to a decrease in fluorescence, enabling the determination of the antagonist's inhibitory concentration (IC50).
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized NBD-labeled peptide antagonists, providing a comparative overview of their binding affinities and inhibitory potencies.
| Peptide Antagonist | Target Protein Interaction | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| WT NBD Peptide (45-mer) | IKK-2 - NEMO | Biacore | 76.2 | - | [3] |
| WT NBD Peptide (45-mer) | IKK-2 - NEMO | Fluorescence Polarization | - | 15 - 30 | [3] |
| WT NBD Peptide (45-mer) | IKK-1/2 - NEMO | FRET | - | 1 - 7 | [3] |
| Mutant NBD Peptide (45-mer) | IKK-2 - NEMO | Biacore | Not Determined | - | [3] |
| Mutant NBD Peptide (45-mer) | IKK-2 - NEMO | Fluorescence Polarization | - | > 1,000 | [3] |
| Mutant NBD Peptide (45-mer) | IKK-1/2 - NEMO | FRET | - | > 30,000 | [3] |
| NBD-labeled Serotonin Analog I | Serotonin1A Receptor | Radioligand Displacement | 10.1 ± 1.2 (Ki) | 18.2 ± 2.1 | [4] |
| NBD-labeled Serotonin Analog II | Serotonin1A Receptor | Radioligand Displacement | 11.5 ± 1.5 (Ki) | 20.7 ± 2.8 | [4] |
| NBD-labeled Serotonin Analog III | Serotonin1A Receptor | Radioligand Displacement | 25.3 ± 3.1 (Ki) | 45.5 ± 5.6 | [4] |
Note: The NBD peptides targeting the IKK/NEMO interaction are a prime example of this technology. The wild-type (WT) NBD peptide effectively disrupts this interaction, leading to the inhibition of the NF-κB signaling pathway, while the mutant (Mut) version shows significantly reduced activity.[5]
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to characterize the mechanism of action of NBD-labeled peptide antagonists.
Synthesis and Labeling of Peptides with NBD-Cl
Objective: To covalently attach the NBD fluorophore to a peptide.
Materials:
-
Peptide with a primary amine (N-terminus or lysine side chain)
-
4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)
-
Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol:
-
Peptide Solution Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
NBD-Cl Solution Preparation: Prepare a fresh stock solution of NBD-Cl in DMF (e.g., 10 mg/mL).
-
Labeling Reaction:
-
For general labeling of N-terminus and lysine residues, add a 5-10 fold molar excess of the NBD-Cl solution to the peptide solution.
-
For selective N-terminal labeling, use a lower molar excess of NBD-Cl (e.g., 1-3 fold) and maintain the pH at approximately 7.5.
-
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-4 hours. The optimal time and temperature may need to be determined empirically.
-
Purification: Purify the NBD-labeled peptide from unreacted NBD-Cl and unlabeled peptide using RP-HPLC. Monitor the elution profile at both the peptide absorbance wavelength (e.g., 220 nm) and the NBD absorbance wavelength (~470 nm).
-
Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry to ensure the correct mass corresponding to the peptide plus the NBD moiety.
-
Quantification: Determine the concentration of the labeled peptide by measuring the absorbance at ~470 nm, using the molar extinction coefficient of the NBD group.
Fluorescence Polarization (FP) Assay for Determining Binding Affinity and Inhibition
Objective: To quantify the binding of an NBD-labeled peptide to its target protein and to determine the IC50 of a competitive antagonist.
Materials:
-
NBD-labeled peptide (Tracer)
-
Target protein
-
Unlabeled peptide antagonist
-
Assay Buffer (e.g., 15 mM KH₂PO₄ pH 7.2, 5% glycerol, 1 mg/ml BSA)[6]
-
384-well black, low-flange microplates
-
Fluorescence polarization plate reader
Protocol:
Part A: Direct Binding Assay (Determining Kd)
-
Prepare Tracer Solution: Dilute the NBD-labeled peptide in the assay buffer to a final concentration of 1 nM.[6]
-
Prepare Protein Dilution Series: Perform a serial 1:1 dilution of the target protein in the assay buffer, starting from a high concentration (e.g., 4 µM).[6]
-
Assay Plate Setup: Add the tracer solution to all wells. Then, add the serially diluted protein solutions to the respective wells. Include wells with only the tracer and buffer as a control for the unbound state.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the NBD fluorophore.
-
Data Analysis: Plot the change in mP as a function of the protein concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).
Part B: Competitive Inhibition Assay (Determining IC50)
-
Prepare Reagents:
-
Prepare the NBD-labeled peptide (Tracer) at twice its Kd concentration in the assay buffer.
-
Prepare the target protein at a concentration that gives a significant polarization signal (typically around the Kd).
-
Prepare a serial dilution of the unlabeled peptide antagonist.
-
-
Assay Plate Setup:
-
Add a constant concentration of the target protein and the NBD-labeled tracer to each well.
-
Add the serially diluted unlabeled antagonist to the wells.
-
Include control wells with tracer and protein only (maximum polarization) and tracer only (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Measurement: Measure the fluorescence polarization as described above.
-
Data Analysis: Plot the mP values against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro IKK Kinase Assay
Objective: To assess the inhibitory effect of an NBD-peptide antagonist on the kinase activity of the IKK complex.
Materials:
-
Active IKK complex (IKKα, IKKβ, NEMO)
-
Recombinant IκBα substrate
-
NBD peptide inhibitor
-
Kinase reaction buffer
-
[γ-³²P]ATP
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Protocol:
-
Pre-incubation: Pre-incubate the active IKK complex with varying concentrations of the NBD peptide inhibitor (or a control peptide) in the kinase reaction buffer for 30 minutes at 30°C.
-
Kinase Reaction Initiation: Add the IκBα substrate and [γ-³²P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C with gentle agitation.[7]
-
Reaction Termination: Stop the reaction by adding 5x SDS-PAGE sample buffer and boiling the samples for 2-3 minutes.[7]
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Analyze the incorporation of ³²P into the IκBα substrate using a phosphorimager.
-
Data Analysis: Quantify the band intensities to determine the extent of IκBα phosphorylation at different inhibitor concentrations and calculate the IC50 value for the NBD peptide.
Cellular Uptake Assay using Flow Cytometry
Objective: To quantify the internalization of an NBD-labeled peptide into living cells.
Materials:
-
NBD-labeled peptide
-
Cell line of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Peptide Incubation: Remove the old medium and replace it with fresh medium containing the NBD-labeled peptide at the desired concentration. Incubate the cells for various time points (e.g., 30 min, 1h, 4h) at 37°C.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unbound peptide. Detach the cells using Trypsin-EDTA and then neutralize with medium containing serum.
-
Cell Pelleting and Washing: Centrifuge the cells and wash the cell pellet with ice-cold PBS to remove any remaining extracellular peptide.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer equipped with a laser and filter set appropriate for NBD excitation and emission.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity of the cells. This will provide a measure of the amount of internalized NBD-labeled peptide.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by NBD peptide antagonists and a typical experimental workflow.
Caption: NF-κB signaling pathway and the inhibitory action of NBD peptides.
Caption: Experimental workflow for a competitive fluorescence polarization assay.
Conclusion
NBD-labeled peptide antagonists represent a versatile and powerful class of tools for studying and inhibiting protein-protein interactions. Their mechanism of action, rooted in the environmentally sensitive fluorescence of the NBD probe, allows for the development of robust and quantitative assays. The detailed protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical steps necessary to effectively utilize this technology in their drug discovery and development endeavors. As our understanding of complex cellular signaling pathways continues to grow, the application of NBD-labeled peptide antagonists will undoubtedly play a crucial role in the rational design of next-generation therapeutics.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. Selective inhibition of NF-kappaB activation by a peptide that blocks the interaction of NEMO with the IkappaB kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoreactive Stapled BH3 Peptides to Dissect the BCL-2 Family Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cyclic peptides discriminate BCL-2 and its clinical mutants from BCL-XL by engaging a single-residue discrepancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
In-Depth Technical Guide to the Photophysical Properties of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of the fluorescent peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, a potent and selective antagonist for the neurokinin-2 (NK2) receptor. This document details the available quantitative data, experimental methodologies for its characterization, and the relevant biological signaling pathway.
Core Photophysical and Pharmacological Data
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, also referred to as compound 5B in seminal literature, is a synthetic heptapeptide analog that has been functionalized with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. This modification provides the peptide with fluorescent properties, making it a valuable tool for various research applications, including fluorescence microscopy and spectrofluorimetry.[1]
The key photophysical and pharmacological parameters of this peptide are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 340 nm | [1] |
| Emission Maximum (λem) | 505 nm | [1] |
| Binding Affinity (pKi) for NK2 Receptor | 8.87 nM | [1] |
Experimental Protocols
The synthesis and characterization of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 involve standard solid-phase peptide synthesis followed by fluorophore conjugation and subsequent purification and analysis. The methodologies outlined below are based on established practices for similar NBD-labeled peptides.
Peptide Synthesis and NBD Labeling
1. Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is typically assembled on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The amino acid sequence (Ala-Trp-Phe-Pro-Pro-Nle) is synthesized in a stepwise manner, with the N-terminal Fmoc group being removed at each step and the next Fmoc-protected amino acid being coupled. The Dab(nbd) residue is introduced as an Fmoc-protected amino acid derivative during the synthesis. Finally, the N-terminus is capped with a benzoyl (Bz) group.
2. Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water, and thioanisole) to prevent side reactions.
3. Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used for elution. Fractions containing the pure peptide are collected and lyophilized.
Photophysical Characterization
1. Fluorescence Spectroscopy: Fluorescence spectra are recorded using a spectrofluorometer. The purified peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Excitation Spectrum: The emission wavelength is fixed at the predetermined maximum (505 nm), and the excitation wavelength is scanned to determine the optimal excitation wavelength (340 nm).
-
Emission Spectrum: The excitation wavelength is fixed at the predetermined maximum (340 nm), and the emission spectrum is recorded to determine the wavelength of maximum fluorescence intensity (505 nm).
2. Quantum Yield Determination (Comparative Method): The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield in the same solvent.
-
A series of solutions of both the sample and the standard with low absorbance (typically < 0.1) at the excitation wavelength are prepared.
-
The absorbance and fluorescence emission spectra of each solution are recorded.
-
The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample^2 / η_standard^2) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
3. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC): Fluorescence lifetime measurements are performed using a TCSPC system.
-
The sample is excited by a pulsed light source (e.g., a laser diode or LED) at the excitation maximum.
-
The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of the photon arrival times is generated, which represents the fluorescence decay curve.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
Biological Context: NK2 Receptor Signaling Pathway
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 acts as an antagonist at the neurokinin-2 (NK2) receptor, which is a G-protein coupled receptor (GPCR). The primary endogenous ligand for the NK2 receptor is Neurokinin A. The binding of an agonist to the NK2 receptor initiates a signaling cascade that is crucial in various physiological processes. As an antagonist, this fluorescent peptide blocks this signaling pathway.
The canonical signaling pathway for the NK2 receptor is depicted below:
Figure 1: The NK2 receptor signaling pathway. Neurokinin A binding activates the Gq protein, leading to the activation of PLC. PLC cleaves PIP2 into IP3 and DAG, which in turn trigger calcium release and PKC activation, respectively, culminating in various cellular responses. The fluorescent antagonist blocks this initial activation step.
Experimental Workflow for Cellular Imaging
The fluorescent properties of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 make it a suitable probe for visualizing the localization of NK2 receptors in cells and tissues. A general workflow for such an experiment is outlined below.
Figure 2: A generalized workflow for using the fluorescent antagonist in cellular imaging experiments. This involves preparing the cells, labeling with the fluorescent peptide, and subsequent imaging and analysis to determine the subcellular localization of the NK2 receptors.
References
Structure-Activity Relationship of Fluorescent NK2 Receptor Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorescently labeled ligands for the neurokinin-2 (NK2) receptor, a G protein-coupled receptor involved in various physiological processes. The development of high-affinity and selective fluorescent probes is crucial for studying the receptor's distribution, function, and pharmacology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important pathways and relationships to facilitate further research and drug development in this area.
Quantitative Data of Fluorescent NK2 Receptor Ligands
The binding affinity of fluorescent ligands to the NK2 receptor is a critical parameter for their utility as research tools. The following table summarizes the binding affinities (pKi) of several NBD-labeled heptapeptide antagonists based on the selective NK2 antagonist, GR94800 (N-α-benzoyl-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2). The fluorescent derivatives were synthesized by substituting the Ala1 residue with a diaminoalkyl amino acid, followed by coupling with the NBD fluorophore.
| Compound ID | Structure | pKi for NK2 Receptor[1] |
| 3B | N-α-benzoyl-Lys(ε-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | 8.83 |
| 4B | N-α-benzoyl-Orn(δ-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | 8.84 |
| 5B | N-α-benzoyl-Dab(γ-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | 8.87 |
These compounds demonstrated high affinity and selectivity for the NK2 receptor over NK1 and NK3 receptors.[1]
Core Structure-Activity Relationships
The development of these fluorescent ligands has revealed key insights into the SAR at the NK2 receptor:
-
Position of Fluorophore: Modification of the N-terminal benzoyl group of the parent compound GR94800 with a fluorophore (NBD or fluorescein) resulted in a significant decrease in binding affinity. In contrast, introducing the fluorophore at the Ala1 position via a spacer arm retained high affinity.[1]
-
Spacer Arm Length: The length of the diaminoalkyl amino acid spacer arm between the peptide backbone and the NBD fluorophore influences the binding affinity. The data suggests that a certain optimal distance is required for favorable interaction with the receptor.[1]
Experimental Protocols
Cell Membrane Preparation from CHO Cells
A crucial step for in vitro binding assays is the preparation of cell membranes expressing the receptor of interest. The following is a general protocol for preparing membranes from Chinese Hamster Ovary (CHO) cells stably expressing the NK2 receptor.
Fluorescent Ligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a fluorescent ligand for the NK2 receptor.
Intracellular Calcium Mobilization Assay
Activation of the NK2 receptor leads to an increase in intracellular calcium. This functional response can be measured using calcium-sensitive fluorescent dyes like Fura-2 AM.
NK2 Receptor Signaling Pathway
The NK2 receptor is a Gq-coupled receptor. Upon ligand binding, it activates a signaling cascade that leads to the mobilization of intracellular calcium.
References
An In-depth Technical Guide to Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2: A Potent Fluorescent NK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of the fluorescent peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2. This potent and selective antagonist of the Neurokinin-2 (NK2) receptor serves as a valuable tool in neuroscience and pharmacology research for studying the role of the NK2 receptor in various physiological and pathological processes.
Chemical Structure and Properties
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a heptapeptide analog with key chemical modifications that confer its specific pharmacological and fluorescent properties. The peptide sequence is Alanine - Tryptophan - Phenylalanine - Proline - Proline - Norleucine, with an N-terminal benzoyl (Bz) group and a C-terminal amide (NH2). The N-terminal Alanine is replaced by diaminobutyric acid (Dab) which is further modified with a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore.
The NBD group provides the molecule with its fluorescent properties, allowing for its detection and quantification in various experimental settings. The benzoyl group at the N-terminus and the specific sequence of amino acids contribute to its high binding affinity and selectivity for the NK2 receptor.
Table 1: Physicochemical Properties of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2
| Property | Value | Reference |
| Molecular Formula | C56H65N13O11 | [1][2] |
| Molecular Weight | 1096.20 g/mol | [1] |
| CAS Number | 161238-74-0 | [2] |
| pKi for NK2 Receptor | 8.87 nM | [3] |
| Excitation Wavelength | ~464 nm | |
| Emission Wavelength | ~512 nm |
Chemical Structure Visualization
The chemical structure of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is depicted below, generated using the DOT language.
Caption: Chemical structure of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
Synthesis Methodology
The synthesis of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise assembly of the peptide chain on a solid support, followed by the crucial step of fluorophore conjugation.
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Preparation: A Rink Amide resin is typically used as the solid support to yield a C-terminally amidated peptide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Nle-OH) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and coupled to the deprotected resin.
-
Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Pro, Pro, Phe, Trp, Ala, and Fmoc-Dab(Mtt)-OH). The completion of each coupling step is monitored using a qualitative ninhydrin test.
-
N-terminal Benzoylation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is acylated with benzoic acid using a coupling reagent to introduce the benzoyl (Bz) group.
-
Side-Chain Deprotection of Dab: The Mtt (4-methyltrityl) protecting group on the side chain of the Dab residue is selectively removed using a mild acidic solution (e.g., 1% trifluoroacetic acid in dichloromethane), leaving the other side-chain protecting groups intact.
-
NBD Labeling: The deprotected side-chain amino group of the Dab residue is then reacted with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) in the presence of a base to form the fluorescent NBD-labeled peptide.
-
Cleavage and Deprotection: The fully assembled and labeled peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acidic cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).
-
Purification: The crude peptide is precipitated in cold diethyl ether, and the final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry and analytical HPLC.
Synthesis Workflow Diagram
Caption: Solid-phase synthesis workflow for Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
Biological Activity and Signaling Pathway
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 acts as a potent and selective antagonist of the Neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) family. The endogenous ligand for the NK2 receptor is Neurokinin A.
NK2 Receptor Signaling Pathway
The NK2 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. Upon binding of an agonist like Neurokinin A, the receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gq protein then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to a cellular response. As an antagonist, Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 competitively binds to the NK2 receptor, preventing the binding of Neurokinin A and thereby inhibiting this signaling cascade.
Signaling Pathway Diagram
Caption: NK2 receptor signaling pathway and the antagonistic action of the fluorescent peptide.
Experimental Applications
The fluorescent nature of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 makes it a versatile tool for various in vitro and in cell-based assays.
Experimental Protocol: Receptor Binding Assay
A competitive binding assay can be performed to determine the binding affinity of unlabeled compounds for the NK2 receptor using the fluorescent antagonist.
-
Cell Culture: A cell line stably expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells) is cultured to a suitable density.
-
Assay Setup: In a 96-well plate, add a fixed concentration of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 to each well.
-
Competitor Addition: Add varying concentrations of the unlabeled test compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known NK2 antagonist (non-specific binding).
-
Cell Addition: Add the NK2 receptor-expressing cells to each well.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Washing: Wash the cells to remove unbound fluorescent ligand.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Data Analysis: The data is analyzed to calculate the IC50 value of the test compound, which can then be used to determine its binding affinity (Ki).
Experimental Protocol: Flow Cytometry
Flow cytometry can be used to study the binding of the fluorescent antagonist to cells expressing the NK2 receptor.
-
Cell Preparation: Harvest the NK2 receptor-expressing cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Incubation: Incubate the cells with varying concentrations of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2. Include a control sample of unstained cells.
-
Washing: Wash the cells to remove unbound ligand.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the NBD fluorophore with a blue laser (e.g., 488 nm) and detecting the emission in the green channel (e.g., ~530 nm).
-
Data Interpretation: The mean fluorescence intensity of the cell population is proportional to the amount of bound fluorescent ligand. This can be used to determine binding saturation and affinity.
Experimental Workflow Diagram
Caption: Experimental workflows for receptor binding assays and flow cytometry.
Conclusion
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a well-characterized and valuable research tool for investigating the NK2 receptor. Its potent and selective antagonist activity, combined with its fluorescent properties, enables a wide range of quantitative and qualitative studies. This guide provides the fundamental chemical, synthetic, and biological information required for its effective use in a research setting.
References
-
Bradshaw, C. G., et al. (1994). Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor. Journal of Medicinal Chemistry, 37(13), 1991-1995.[3]
-
Echemi. (n.d.). Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2. Retrieved from --INVALID-LINK--[1]
-
ChemBK. (n.d.). Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2. Retrieved from --INVALID-LINK--[2]
References
An In-depth Technical Guide to NBD Fluorophore Excitation and Emission Spectra in Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, environmentally sensitive fluorescent probe extensively utilized in the study of peptide structure, function, and dynamics. Its modest size and unique solvatochromic properties make it an invaluable tool for investigating peptide-protein interactions, membrane binding events, and conformational changes. This technical guide provides a comprehensive overview of the spectral properties of NBD when conjugated to peptides, detailed experimental protocols for labeling and analysis, and visualizations of key workflows and principles.
NBD and its reactive derivatives, such as NBD-Cl (4-chloro-7-nitrobenzofurazan) and NBD-F (4-fluoro-7-nitrobenzofurazan), are essentially non-fluorescent in their free form.[1][2] However, upon reaction with primary or secondary amines (e.g., the N-terminus or lysine side chains of peptides) or thiol groups (cysteine side chains), they form highly fluorescent adducts.[1][2] A key feature of the NBD fluorophore is its pronounced sensitivity to the polarity of its local microenvironment.[1][3] In aqueous, polar environments, NBD-peptide conjugates typically exhibit weak fluorescence.[3][4] Conversely, when localized in a nonpolar, hydrophobic environment, such as within a lipid bilayer or a protein's hydrophobic pocket, a significant increase in fluorescence quantum yield and a blue-shift in the emission maximum are observed.[5][6][7] This phenomenon, known as solvatochromism, is central to many of its applications.[3]
Core Fluorescent Properties of NBD-Peptide Conjugates
The fluorescence of NBD is derived from an intramolecular charge transfer (ICT) transition.[8] The electron-withdrawing nitro group and the electron-donating amino group (formed upon conjugation) act as the ICT acceptor and donor, respectively.[8] The efficiency of this charge transfer, and thus the fluorescence properties, is readily influenced by the surrounding solvent polarity. In polar solvents, non-radiative decay pathways are more efficient, leading to fluorescence quenching.[8]
Quantitative Spectral Data
The excitation and emission maxima of NBD-peptide conjugates are key parameters for experimental design. While these values can vary slightly depending on the specific peptide sequence and the local environment, typical ranges are well-documented. The following tables summarize the core photophysical properties of NBD in various contexts.
Table 1: General Spectral Properties of NBD-Amine Adducts
| Property | Value | Notes |
| Excitation Maximum (λex) | ~464 - 482 nm[4][9] | Can be excited by a 488 nm laser line.[10] |
| Emission Maximum (λem) | ~512 - 540 nm[4][10][11] | Highly dependent on solvent polarity. |
| Stokes Shift | > 50 nm[12][13] | The difference between the excitation and emission maxima. |
| Molar Extinction Coefficient | Varies | Dependent on the specific derivative and solvent conditions.[14] |
| Quantum Yield (Φ) | Low in aqueous solutions[1][8][14] | Significantly increases in nonpolar environments.[5][15] |
| Photostability | Moderate[1] | Less photostable than other common fluorophores like rhodamine.[14] |
Table 2: Influence of Solvent Polarity on NBD Fluorescence
| Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) |
| Water | ~480 nm[12] | ~540 nm[5][12] | Low (e.g., 0.008 for NBD-NMe2)[8] |
| Dioxane | ~450 nm[12] | ~520 nm[12] | High (e.g., 0.7% for one derivative, 4.7% for another)[12] |
| Acetone | - | Similar to NBD-Bu bound to BSA[5] | - |
| Ethanol | - | - | - |
| Methanol | - | Blue-shifted compared to aqueous buffer[16] | Increased compared to aqueous buffer[16] |
| Isopropanol | - | Blue-shifted compared to aqueous buffer[16] | Increased compared to aqueous buffer[16] |
Note: The exact values can vary depending on the specific NBD derivative and the peptide it is conjugated to. The data presented is a compilation from various sources to illustrate the general trend.
Experimental Protocols
Protocol 1: Labeling of Peptides with NBD-Cl
This protocol provides a general procedure for the covalent attachment of NBD-Cl to primary and secondary amines in a peptide.
Materials:
-
Peptide of interest
-
NBD-Cl (4-chloro-7-nitrobenzofurazan)
-
Reaction Buffer: 50 mM Borate buffer, pH 8.0, containing 20 mM EDTA[4][11]
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.[1]
-
NBD-Cl Solution Preparation: Prepare a fresh stock solution of NBD-Cl in DMF (e.g., 10 mg/mL).[1]
-
Labeling Reaction:
-
Incubation: Incubate the reaction mixture at room temperature in the dark for 1-4 hours. The optimal time and temperature should be determined empirically.[1] For some applications with NBD-F, heating at 60°C for 1 minute is also reported.[4][11]
-
Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing compound, such as Tris buffer.[1]
-
Purification:
-
Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.[1]
-
Quantification: Determine the concentration of the labeled peptide by measuring the absorbance at ~470 nm using the appropriate molar extinction coefficient for the NBD-adduct in the chosen solvent.[1]
Protocol 2: Measurement of NBD-Peptide Fluorescence Spectra
This protocol outlines the general steps for acquiring excitation and emission spectra of an NBD-labeled peptide.
Materials:
-
NBD-labeled peptide
-
Solvent or buffer of interest
-
Fluorometer with an excitation and emission monochromator
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the NBD-labeled peptide in the desired solvent or buffer. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14]
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 530 nm).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 400-500 nm).
-
The resulting spectrum will show the optimal excitation wavelength.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (e.g., 470 nm).
-
Scan the emission monochromator over a range of wavelengths (e.g., 490-650 nm).
-
The resulting spectrum will show the fluorescence emission profile and the emission maximum.
-
-
Data Analysis: Analyze the spectra to determine the excitation and emission maxima. The integrated area under the emission curve can be used for quantum yield calculations.[14]
Visualizations
Peptide Labeling and Purification Workflow
Caption: Workflow for labeling a peptide with NBD-Cl and subsequent purification.
Principle of Solvatochromism with NBD-Peptide Conjugates
Caption: Solvatochromic shift of an NBD-peptide conjugate in different environments.
Applications in Research and Drug Development
The unique properties of NBD-labeled peptides make them versatile tools in various scientific disciplines:
-
Probing Protein Conformation and Dynamics: Changes in the fluorescence of an NBD label can signal conformational changes in a peptide or protein upon ligand binding, folding, or unfolding.[3]
-
Membrane Interaction Studies: The significant change in NBD fluorescence upon moving from an aqueous to a hydrophobic environment is widely used to study the binding and insertion of peptides into biological membranes.[6][18] This is particularly relevant for antimicrobial peptides, cell-penetrating peptides, and fusion peptides.[6][13]
-
Cellular Uptake and Localization: NBD's fluorescence in the visible spectrum makes it suitable for fluorescence microscopy to visualize the cellular uptake and subcellular localization of peptides.[1]
-
Enzyme Assays: NBD can be used to design fluorogenic substrates for proteases, where cleavage of the peptide results in a change in the NBD's fluorescence environment.[19]
-
High-Throughput Screening: The sensitivity of NBD fluorescence to binding events can be adapted for high-throughput screening assays to identify molecules that interact with a labeled peptide.
Conclusion
NBD remains a powerful and widely used fluorophore for labeling peptides due to its small size, straightforward conjugation chemistry, and, most importantly, its environmental sensitivity. A thorough understanding of its spectral properties, particularly its solvatochromic nature, is crucial for the design and interpretation of experiments. By following well-defined labeling and spectroscopic protocols, researchers can effectively leverage NBD-peptide conjugates to gain valuable insights into a wide range of biological processes, from molecular interactions to cellular events, thereby aiding in the advancement of both basic science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 12. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]
- 13. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.unina.it [iris.unina.it]
- 17. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Site-Directed Fluorescence Approaches for Dynamic Structural Biology of Membrane Peptides and Proteins [frontiersin.org]
- 19. A fluorescent amino acid probe to monitor efficiency of peptide conjugation to glass surfaces for high density microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the selectivity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 for NK2 over NK1 and NK3 receptors.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Preferential Binding of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 to the NK2 Receptor over NK1 and NK3 Subtypes.
This technical guide elucidates the pharmacological profile of the fluorescent peptide antagonist, Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, with a primary focus on its remarkable selectivity for the neurokinin-2 (NK2) receptor. By examining its binding affinities and the underlying signaling pathways of the neurokinin receptor family, this document provides a comprehensive resource for researchers engaged in the study of tachykinin pharmacology and the development of selective ligands.
Data Presentation: Unveiling a High-Affinity and Selective Antagonist
The cornerstone of this guide is the quantitative analysis of the binding affinity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 and its parent compound, GR94800, across the three neurokinin receptor subtypes. This data unequivocally demonstrates the compound's potent and selective antagonism at the NK2 receptor.
Table 1: Binding Affinity Profile of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 and its Parent Compound GR94800 for Human Neurokinin Receptors
| Compound | Receptor Subtype | Binding Affinity (pKi/pKB) | Reference |
| Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 | NK2 | 8.87 (pKi) | Bradshaw et al., 1994 |
| GR94800 (Parent Compound) | NK2 | 9.6 (pKB) | McElroy et al., 1992[1] |
| GR94800 (Parent Compound) | NK1 | 6.4 (pKB) | McElroy et al., 1992[1] |
| GR94800 (Parent Compound) | NK3 | 6.0 (pKB) | McElroy et al., 1992[1] |
pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the dissociation constant of an antagonist (KB). Higher values indicate stronger binding affinity.
The data presented in Table 1 highlights the exceptional potency of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 for the NK2 receptor, with a pKi of 8.87. Furthermore, the binding profile of its parent compound, GR94800, reveals a selectivity of over 1500-fold for the NK2 receptor compared to the NK1 receptor and over 4000-fold compared to the NK3 receptor. This pronounced selectivity is a critical attribute for a pharmacological tool intended for the specific investigation of NK2 receptor function.
Experimental Protocols: Methodologies for Characterizing Receptor Binding
The determination of the binding affinities presented above was achieved through rigorous experimental procedures. The following is a representative, detailed methodology for a competitive radioligand binding assay, a standard technique for characterizing ligand-receptor interactions. This protocol is based on methodologies commonly employed for neurokinin receptors expressed in recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells.
Radioligand Competition Binding Assay for Neurokinin Receptors
1. Cell Culture and Membrane Preparation:
-
Cell Line: CHO cells stably transfected with the human NK1, NK2, or NK3 receptor cDNA are cultured in appropriate growth medium supplemented with fetal bovine serum and a selection antibiotic to maintain receptor expression.
-
Harvesting: Confluent cell monolayers are washed with phosphate-buffered saline (PBS) and harvested by gentle scraping.
-
Homogenization: The cell suspension is centrifuged, and the cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenization is performed using a Dounce homogenizer or a similar device.
-
Membrane Isolation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Storage: The final membrane pellet is resuspended in a suitable buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).
2. Binding Assay:
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 3 mM MnCl2, 0.02% bovine serum albumin (BSA), and a peptidase inhibitor such as bacitracin (100 µg/mL) to prevent peptide degradation.
-
Radioligand: A specific radiolabeled ligand for each receptor subtype is used. For example:
-
NK1: [³H]-Substance P
-
NK2: [¹²⁵I]-Neurokinin A
-
NK3: [³H]-Senktide
-
-
Competition Binding: The assay is performed in a 96-well plate format. To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled competitor ligand (e.g., Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2).
-
Cell membrane preparation.
-
-
Incubation: The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
4. Data Analysis:
-
IC50 Determination: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
pKi/pKB Calculation: The pKi or pKB is then calculated as the negative logarithm of the Ki or KB value.
Mandatory Visualizations: Signaling Pathways and Logical Relationships
To provide a clear and concise understanding of the molecular mechanisms underlying the selectivity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, the following diagrams, generated using the DOT language, illustrate the key signaling pathways of the neurokinin receptors and the logical framework for receptor selectivity.
Caption: NK1 Receptor Signaling Pathways.
Caption: NK2 Receptor Signaling Pathway.
Caption: NK3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Basis of Receptor Selectivity.
Conclusion
The fluorescent peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 stands out as a highly potent and selective antagonist for the neurokinin-2 receptor. This selectivity is quantitatively demonstrated by a significant difference in binding affinities when compared to NK1 and NK3 receptors. The detailed experimental protocols and an understanding of the distinct signaling pathways of each neurokinin receptor subtype provide a solid foundation for utilizing this compound as a precise tool in pharmacological research. The visualizations provided in this guide offer a clear framework for comprehending the molecular interactions and cellular consequences of neurokinin receptor modulation, thereby aiding in the design and interpretation of future studies in this field.
References
The Role of the Peptide Sequence in Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, a potent fluorescent antagonist of the neurokinin-2 (NK2) receptor. The document elucidates the critical role of its amino acid sequence in receptor binding, details the experimental protocols for its characterization, and outlines the associated signaling pathways.
Introduction: A Fluorescent Probe for the NK2 Receptor
The peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a synthetic heptapeptide analog of GR94800 (N-alpha-benzoyl-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2), a known selective antagonist of the NK2 receptor. The subject peptide is distinguished by the substitution of the N-terminal alanine with a 2,4-diaminobutyric acid (Dab) residue, which is subsequently labeled with the environmentally sensitive fluorophore 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). This modification confers fluorescent properties to the molecule, making it a valuable tool for studying NK2 receptor pharmacology, including receptor localization and ligand-binding interactions, with a reported pKi of 8.87 for the NK2 receptor[1].
The Peptide Sequence and its Interaction with the NK2 Receptor
The binding affinity and selectivity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 for the NK2 receptor are intrinsically linked to its primary amino acid sequence. Structure-activity relationship (SAR) studies on this class of peptide antagonists have revealed the specific contributions of each residue to receptor recognition and binding.
Quantitative Analysis of Peptide Analog Binding
The following table summarizes the binding affinities of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 and related analogs for the human NK2 receptor, as determined by competitive binding assays.
| Compound ID | Peptide Sequence | Modification | pKi (NK2) | Selectivity vs. NK1 | Selectivity vs. NK3 | Reference |
| 5B | Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 | Dab(NBD) at position 1 | 8.87 | >1000-fold | >1000-fold | [1] |
| 1 (GR94800) | Bz-ala-ala-trp-phe-pro-pro-nle-NH2 | Parent compound | 9.6 | >1000-fold | >1000-fold | [1] |
| 3B | Bz-Lys(NBD)-ala-trp-phe-pro-pro-nle-NH2 | Lys(NBD) at position 1 | 8.83 | >1000-fold | >1000-fold | [1] |
| 4B | Bz-Orn(NBD)-ala-trp-phe-pro-pro-nle-NH2 | Orn(NBD) at position 1 | 8.84 | >1000-fold | >1000-fold | [1] |
| 2B | NBD-ala-ala-trp-phe-pro-pro-nle-NH2 | NBD replacing Benzoyl group at N-terminus | <6.0 | - | - | [1] |
Role of Individual Amino Acids in Receptor Binding
-
N-terminal Benzoyl (Bz) Group: The lipophilic benzoyl group at the N-terminus is crucial for high-affinity binding. Its replacement with the NBD fluorophore (compound 2B) leads to a significant loss of potency, indicating a critical hydrophobic interaction within the receptor's binding pocket[1].
-
Position 1 (Dab(nbd)/Ala): The N-terminal amino acid serves as a scaffold for the attachment of the fluorophore. While the parent compound GR94800 has an alanine at this position, substituting it with NBD-labeled diaminobutyric acid (Dab), ornithine (Orn), or lysine (Lys) retains high affinity[1]. This suggests that the side chain at this position can be modified without significantly disrupting the core binding interactions, making it an ideal site for labeling.
-
Alanine (Ala) at Position 2: This residue likely contributes to the appropriate positioning of the subsequent aromatic residues.
-
D-Tryptophan (D-Trp) at Position 3: The D-configuration of tryptophan is critical for antagonist activity. The bulky indole side chain of tryptophan is known to be a key pharmacophoric element in many NK2 receptor antagonists, likely engaging in significant hydrophobic and/or aromatic interactions within the receptor[2].
-
Phenylalanine (Phe) at Position 4: Similar to D-Trp, the aromatic side chain of phenylalanine is important for receptor binding, contributing to the hydrophobic core of the pharmacophore.
-
Proline-Proline (Pro-Pro) at Positions 5 and 6: The di-proline motif introduces a rigid turn in the peptide backbone. This conformational constraint is essential for orienting the pharmacophoric residues (D-Trp and Phe) in the correct conformation for optimal interaction with the receptor binding site.
-
Norleucine (Nle) at Position 7 and C-terminal Amide: Norleucine, an isomer of leucine, provides a hydrophobic side chain that contributes to the overall binding affinity. The C-terminal amide is a common feature in peptide ligands and is generally important for preventing enzymatic degradation and for interacting with the receptor, often through hydrogen bonding[2].
Experimental Protocols
The characterization of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 and its analogs typically involves solid-phase peptide synthesis followed by purification and pharmacological evaluation using competitive binding assays.
Solid-Phase Peptide Synthesis and Labeling
-
Peptide Synthesis: The peptide backbone is assembled on a solid support resin (e.g., Rink amide resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Amino Acid Coupling: Each Fmoc-protected amino acid is sequentially coupled to the growing peptide chain using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
-
Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF (dimethylformamide) to allow for the coupling of the next amino acid.
-
N-terminal Benzoylation: Following the coupling of the final amino acid, the N-terminal Fmoc group is removed, and the free amine is acylated with benzoic anhydride.
-
Side-Chain Deprotection and Cleavage: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Fluorescent Labeling: The purified peptide containing the Dab residue is dissolved in a suitable buffer (e.g., sodium bicarbonate, pH 8.5), and a solution of NBD chloride in DMF is added. The reaction mixture is incubated in the dark, and the labeled peptide is purified by RP-HPLC.
Competitive Radioligand Binding Assay
A detailed protocol for a competitive binding assay using a fluorescently labeled ligand like Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is provided below. This method is used to determine the binding affinity (Ki) of unlabeled competitor compounds.
-
Cell membranes prepared from cells stably expressing the human NK2 receptor (e.g., CHO-K1 cells).
-
Fluorescent ligand: Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
-
Unlabeled competitor compounds.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin).
-
96-well microplates (black, low-binding).
-
Fluorescence polarization plate reader.
-
Prepare Reagents: Dilute the fluorescent ligand and unlabeled competitor compounds to the desired concentrations in binding buffer.
-
Plate Setup: In a 96-well plate, add a fixed concentration of the fluorescent ligand to all wells. This concentration should ideally be close to its Kd value for the receptor.
-
Add Competitors: Add serial dilutions of the unlabeled competitor compounds to the wells. Include wells for total binding (fluorescent ligand only) and non-specific binding (fluorescent ligand in the presence of a high concentration of a known non-fluorescent NK2 antagonist).
-
Initiate Binding: Add the cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the NBD fluorophore (typically around 465 nm for excitation and 535 nm for emission).
-
The raw fluorescence polarization data (in millipolarization units, mP) are plotted against the logarithm of the competitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent ligand.
-
The Ki value for the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant for the receptor.
NK2 Receptor Signaling Pathways
The NK2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon binding of an agonist, the receptor undergoes a conformational change that leads to the activation of intracellular signaling cascades. Antagonists like Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 competitively block the binding of endogenous agonists, thereby inhibiting these downstream signaling events.
The primary signaling pathway for the NK2 receptor involves coupling to Gq/11 and Gs proteins.
-
Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
-
Gs Pathway: The NK2 receptor can also couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of cellular substrates.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the NK2 receptor signaling pathway and the experimental workflow for the competitive binding assay.
Figure 1: NK2 Receptor Signaling Pathway.
Figure 2: Competitive Binding Assay Workflow.
References
- 1. The ligand binding site of the neurokinin 2 receptor. Site-directed mutagenesis and identification of neurokinin A binding residues in the human neurokinin 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in Experimental Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility and stability characteristics of the fluorescent peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, a potent antagonist of the neurokinin 2 (NK2) receptor.[1] Due to its hydrophobic nature and the presence of the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore, careful consideration of solvent selection and handling procedures is critical for obtaining accurate and reproducible experimental results. This document outlines recommended protocols for solubilization, provides illustrative data on solubility in various buffer systems, and details methods for assessing the stability of the peptide under typical experimental conditions. Furthermore, it includes a diagram of the NK2 receptor signaling pathway to provide context for its biological function.
Introduction
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a synthetic heptapeptide that acts as a selective and high-affinity antagonist for the tachykinin NK2 receptor. Its intrinsic fluorescence, conferred by the NBD group, makes it a valuable tool for receptor binding assays, fluorescence microscopy, and other applications where visualization of the ligand is advantageous. However, the peptide's sequence, rich in hydrophobic amino acids such as tryptophan, phenylalanine, proline, and norleucine, presents challenges in terms of its aqueous solubility.
Understanding and optimizing the solubility and stability of this peptide are paramount for its effective use in research and drug development. Inadequate solubilization can lead to inaccurate concentration determination and precipitation during experiments, while degradation can result in loss of biological activity. This guide aims to provide researchers with the necessary information to effectively handle and utilize this important research tool.
Physicochemical Properties
A summary of the key physicochemical properties of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C56H65N13O11 | [2][3] |
| Molecular Weight | 1096.20 g/mol | [2] |
| Appearance | Lyophilized powder | |
| Purity (by HPLC) | Typically >95% | |
| Fluorescence | Ex: ~465 nm, Em: ~535 nm | [4] |
| Predicted LogP | 8.87 | [5] |
Note: The exact fluorescence excitation and emission maxima may vary slightly depending on the solvent environment.
Solubility
The high hydrophobicity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 necessitates a careful approach to its solubilization. Direct dissolution in aqueous buffers is often challenging and may result in incomplete solubilization or precipitation.
Recommended Solubilization Protocol
The following is a general protocol for solubilizing hydrophobic peptides like Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
Experimental Workflow for Peptide Solubilization
Caption: A stepwise workflow for the proper solubilization of hydrophobic peptides.
-
Initial Dissolution in Organic Solvent:
-
It is highly recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent.
-
Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power and compatibility with many biological assays at low final concentrations.
-
Other potential organic solvents include dimethylformamide (DMF) or acetonitrile (ACN).
-
-
Preparation of a Concentrated Stock Solution:
-
Prepare a stock solution at a high concentration (e.g., 1-10 mM) in the chosen organic solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Dilution into Aqueous Buffer:
-
Slowly add the concentrated organic stock solution dropwise to the desired aqueous experimental buffer while gently stirring or vortexing.
-
This gradual dilution helps to prevent the peptide from precipitating out of solution.
-
It is crucial to avoid adding the aqueous buffer directly to the concentrated organic stock.
-
Illustrative Solubility Data
| Solvent/Buffer System | Estimated Solubility | Remarks |
| 100% DMSO | > 10 mg/mL | Recommended for preparing concentrated stock solutions. |
| 100% DMF | > 5 mg/mL | Alternative organic solvent for stock solutions. |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL | Direct dissolution is not recommended. |
| PBS with 10% DMSO (v/v) | ~ 1 mg/mL | The final concentration of DMSO should be tested for compatibility with the specific assay. |
| Tris Buffer (50 mM), pH 8.0 with 5% ACN (v/v) | ~ 0.5 mg/mL | Acetonitrile can be an alternative to DMSO. |
Stability
The stability of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in solution is influenced by factors such as pH, temperature, and the presence of enzymes.
General Stability Considerations
-
pH: Peptides can be susceptible to hydrolysis at extreme pH values. It is advisable to work with buffers in the neutral pH range (6-8) unless experimentally required otherwise.
-
Temperature: For short-term storage (hours to a few days), solutions can be kept at 4°C. For long-term storage, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.
-
Proteases: In biological samples such as plasma or cell culture media, the peptide may be subject to enzymatic degradation. The inclusion of protease inhibitors may be necessary depending on the experimental setup.
-
Oxidation: The tryptophan residue in the peptide sequence can be prone to oxidation. To mitigate this, the use of degassed buffers and minimizing exposure to light and air is recommended.
Protocol for Assessing Peptide Stability by HPLC
A common method to assess the stability of a peptide in a specific buffer is to monitor its degradation over time using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Peptide Stability Assay
Caption: A general workflow for determining the stability of a peptide using HPLC.
-
Sample Preparation: Prepare a solution of the peptide in the experimental buffer of interest at a known concentration.
-
Incubation: Incubate the solution at the desired temperature (e.g., 25°C or 37°C).
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Reaction Quenching: Immediately stop any potential degradation by adding a quenching solution, such as an equal volume of 1% trifluoroacetic acid (TFA) in acetonitrile.
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
A typical mobile phase system consists of a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of the NBD fluorophore.
-
-
Data Analysis:
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t½) of the peptide under the tested conditions.
-
Illustrative Stability Data
Table 3 provides hypothetical stability data for Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in different buffers to illustrate how such data would be presented. Actual stability will depend on the specific experimental conditions.
| Buffer System | Temperature (°C) | Estimated Half-life (t½) |
| PBS, pH 7.4 | 37 | 4 - 8 hours |
| Tris Buffer, pH 7.4 | 37 | 6 - 12 hours |
| Human Serum | 37 | < 1 hour (without protease inhibitors) |
| PBS, pH 7.4 | 4 | > 48 hours |
Biological Context: NK2 Receptor Signaling
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 exerts its biological effect by antagonizing the NK2 receptor, which is a G-protein coupled receptor (GPCR). The endogenous ligand for the NK2 receptor is Neurokinin A (NKA).[6] Upon activation by an agonist, the NK2 receptor primarily couples to Gq/11 proteins, initiating a downstream signaling cascade.[6]
NK2 Receptor Signaling Pathway
Caption: The signaling cascade initiated by the activation of the NK2 receptor.
This pathway involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC).[7] These signaling events ultimately lead to various cellular responses, such as smooth muscle contraction and neurotransmission.[6] As an antagonist, Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 blocks the binding of agonists like NKA, thereby inhibiting this signaling cascade.
Conclusion
The successful use of the fluorescent NK2 receptor antagonist Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in research and development is critically dependent on proper handling to ensure its solubility and stability. Due to its hydrophobic nature, initial solubilization in an organic solvent like DMSO followed by careful dilution into aqueous buffers is recommended. Stability is influenced by pH, temperature, and enzymatic activity, and should be assessed under specific experimental conditions, for which an HPLC-based protocol is provided. By following the guidelines and protocols outlined in this technical guide, researchers can maximize the reliability and reproducibility of their experiments involving this valuable pharmacological tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2_åå·¥ç¾ç§ [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [guidechem.com]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
A Technical Guide to the Discovery and Development of Fluorescent Probes for Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of fluorescent probes for the three main tachykinin receptor subtypes: NK1, NK2, and NK3. Tachykinin receptors, members of the G-protein coupled receptor (GPCR) superfamily, are pivotal in a wide array of physiological and pathological processes, making them attractive targets for drug discovery. Fluorescently labeled ligands are invaluable tools for studying these receptors, enabling high-resolution imaging, detailed binding studies, and high-throughput screening.
This guide summarizes key quantitative data for reported fluorescent probes, offers detailed experimental protocols for their synthesis and characterization, and provides visual representations of critical signaling pathways and experimental workflows to aid in the design and execution of research in this field.
Quantitative Data of Fluorescent Tachykinin Receptor Probes
The development of high-affinity and selective fluorescent probes is crucial for the accurate study of tachykinin receptors. The following tables summarize the quantitative data for some of the key fluorescent ligands developed for the NK1 and NK2 receptors. It is important to note that while numerous antagonists and agonists exist for the NK3 receptor, the development of fluorescent probes specifically for this subtype is not as extensively documented in publicly available literature.
| Probe Name | Tachykinin Receptor Subtype | Ligand Type | Fluorophore | Binding Affinity (pKi) | Excitation (nm) | Emission (nm) | Reference |
| Dansyl-CP-96,345 | NK1 | Antagonist | Dansyl | High (not specified) | ~340 | ~520 | [1][2] |
| N-Flu-SP | NK1 | Agonist | Fluorescein | ~7.3 | ~490 | ~520 | [1][2] |
| N-α-benzoyl-Lys(ε-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 (3B) | NK2 | Antagonist | NBD | 8.83 | 475 | 540 | [3] |
| N-α-benzoyl-Orn(δ-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 (4B) | NK2 | Antagonist | NBD | 8.84 | 475 | 540 | [3] |
| N-α-benzoyl-Dab(γ-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 (5B) | NK2 | Antagonist | NBD | 8.87 | 475 | 540 | [3] |
| Fluoresceinyl-NKA (F-NKA) | NK2 | Agonist | Fluorescein | Low selectivity | ~490 | ~520 |
Table 1: Quantitative Data for Fluorescent Probes Targeting Tachykinin Receptors. This table provides a summary of the binding affinities (pKi), and spectral properties of selected fluorescent ligands for the NK1 and NK2 receptors. Data for NK3-selective fluorescent probes is currently limited.
Tachykinin Receptor Signaling Pathways
Tachykinin receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. The activation of these pathways results in a variety of cellular responses, including calcium mobilization, protein kinase C (PKC) activation, and modulation of gene expression.
Figure 1: Tachykinin Receptor Signaling Pathway. This diagram illustrates the canonical Gq/11-mediated signaling cascade initiated by tachykinin ligand binding.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of fluorescent probes for tachykinin receptors.
Synthesis of Peptide-Based Fluorescent Probes
This protocol describes the general steps for synthesizing a peptide-based fluorescent probe using solid-phase peptide synthesis (SPPS).
Workflow for Solid-Phase Peptide Synthesis of a Fluorescent Probe
Figure 2: Workflow for Solid-Phase Peptide Synthesis. This diagram outlines the key steps in synthesizing a fluorescently labeled peptide probe.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in dimethylformamide (DMF) (20% v/v)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Fluorophore with a reactive group (e.g., NHS ester or isothiocyanate)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Fluorophore Labeling: After deprotection of the N-terminal Fmoc group of the final amino acid, dissolve the reactive fluorophore (1.5 eq.) and DIPEA (3 eq.) in DMF and add to the resin. Agitate overnight at room temperature in the dark.
-
Cleavage and Deprotection: Wash the resin with DMF and DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with TFA cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the fluorescent peptide by mass spectrometry and analytical HPLC.
Cell Culture and Transfection
Materials:
-
HEK293 or CHO cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid DNA encoding the tachykinin receptor of interest
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 or CHO cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For each well, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 125 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 250 µL of transfection complex to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with subsequent experiments.
Membrane Preparation
Materials:
-
Transfected cells
-
Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Cell Harvesting: Wash the transfected cells with ice-cold PBS and scrape them into a centrifuge tube.
-
Lysis: Pellet the cells by centrifugation and resuspend in ice-cold lysis buffer. Lyse the cells using a Dounce homogenizer.
-
Low-Speed Centrifugation: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the high-speed centrifugation.
-
Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., lysis buffer with 10% glycerol) and store at -80°C. Determine the protein concentration using a BCA or Bradford assay.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the newly synthesized fluorescent probe by competing against a known radiolabeled ligand.
Workflow for Competitive Radioligand Binding Assay
Figure 3: Competitive Radioligand Binding Assay Workflow. This diagram shows the process for determining the binding affinity of a fluorescent probe.
Materials:
-
Cell membranes expressing the tachykinin receptor
-
Radiolabeled ligand (e.g., [3H]Substance P for NK1, [125I]Neurokinin A for NK2)
-
Fluorescent probe
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand (at its Kd), and increasing concentrations of the fluorescent probe.
-
Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the fluorescent probe. Plot the percentage of specific binding against the log concentration of the fluorescent probe and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of the fluorescent probe to act as an agonist or antagonist by monitoring changes in intracellular calcium levels.
Materials:
-
Transfected cells expressing the tachykinin receptor
-
Fluo-4 AM or other calcium indicator dye
-
Probenecid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Plating: Seed the transfected cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: The next day, wash the cells with assay buffer and then incubate with Fluo-4 AM and probenecid in assay buffer for 1 hour at 37°C.
-
Baseline Measurement: Wash the cells with assay buffer to remove excess dye. Measure the baseline fluorescence using the plate reader.
-
Compound Addition and Measurement:
-
Agonist Mode: Inject increasing concentrations of the fluorescent probe into the wells and immediately begin recording the fluorescence intensity over time.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the fluorescent probe for 15-30 minutes. Then, inject a known agonist at its EC80 concentration and record the fluorescence intensity.
-
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline. For agonist mode, plot ΔF against the log concentration of the probe to determine the EC50. For antagonist mode, plot the inhibition of the agonist response against the log concentration of the probe to determine the IC50.
Conclusion
The development of fluorescent probes for tachykinin receptors has significantly advanced our understanding of their pharmacology and cellular dynamics. While potent and selective probes are available for the NK1 and NK2 receptors, the development of similar tools for the NK3 receptor remains an area for future research. The detailed protocols and workflows provided in this guide are intended to facilitate the design, synthesis, and characterization of novel fluorescent ligands, ultimately contributing to the discovery of new therapeutics targeting the tachykinin system.
References
-
Bradshaw, C. G., et al. (1994). Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor. Journal of medicinal chemistry, 37(13), 1991-1995.[3]
-
Guard, S., & Watson, S. P. (1991). Tachykinin receptor types: classification and membrane signalling mechanisms. Neurochemistry international, 18(2), 149-165.
-
Maggi, C. A. (1995). The mammalian tachykinin receptors. General pharmacology, 26(5), 911-944.
-
Regoli, D., et al. (1994). Tachykinin receptors and their ligands. Pharmacological reviews, 46(4), 551-599.
-
Snider, R. M., et al. (1991). A potent nonpeptide antagonist of the substance P (NK1) receptor. Science, 251(4992), 435-437.
-
Turcatti, G., et al. (1997). Characterization of non-peptide antagonist and peptide agonist binding sites of the NK1 receptor with fluorescent ligands. Journal of Biological Chemistry, 272(34), 21167-21175.[1][2]
-
Vogel, H., & Chollet, A. (2000). Probing the binding domain of the NK2 receptor with fluorescent ligands: evidence that heptapeptide agonists and antagonists bind differently. Biochemistry, 39(8), 1934-1942.
References
Methodological & Application
Application Notes and Protocols for Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a fluorescent peptide that has been identified as a potent antagonist of the neurokinin-2 (NK2) receptor, with a pKi of 8.87 nM. Its intrinsic fluorescence, with excitation at approximately 340 nm and emission around 505 nm, makes it a valuable tool for studying receptor-ligand interactions using flow cytometry.[1] These application notes provide a detailed protocol for utilizing this fluorescent peptide in flow cytometry for receptor binding assays and competitive binding studies. While the primary target of this peptide is the NK2 receptor, the principles and protocols outlined here can be adapted for studying its interaction with other potential G protein-coupled receptors (GPCRs), such as the formyl peptide receptors (FPRs), which are also involved in inflammatory responses.[2][3][4]
Data Presentation
Table 1: Physicochemical Properties of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2
| Property | Value | Reference |
| Full Name | Bz-{Dab(NBD)}-Ala-{d-Trp}-Phe-{d-Pro}-Pro-{Nle}-NH2 | [1] |
| Molecular Formula | C56H65N13O | [1] |
| Molecular Weight | 1096.20 g/mol | [1] |
| CAS Number | 161238-74-0 | [1][5] |
| Excitation Wavelength | ~340 nm | [1] |
| Emission Wavelength | ~505 nm | [1] |
| Receptor Target | NK2 Receptor (Antagonist) | [1] |
| pKi | 8.87 nM | [1] |
Table 2: Recommended Reagent Concentrations for Flow Cytometry
| Reagent | Concentration Range | Purpose |
| Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 | 1 nM - 100 nM | Fluorescent ligand for receptor binding |
| Unlabeled Competitor Ligand (e.g., specific NK2 agonist) | 10 nM - 1 µM | To determine binding specificity |
| Cells Expressing Target Receptor | 1 x 10^6 to 5 x 10^6 cells/mL | Optimal cell density for analysis |
| Propidium Iodide (PI) or other viability dye | As per manufacturer's instructions | To exclude dead cells from analysis |
Experimental Protocols
I. Direct Receptor Binding Assay
This protocol is designed to measure the direct binding of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 to cells expressing the target receptor (e.g., NK2 receptor).
Materials:
-
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2
-
Cells expressing the target receptor (e.g., transfected cell line or primary cells)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer with appropriate laser and filters for NBD detection (e.g., UV or Violet laser for excitation and a filter around 505 nm for emission)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
-
Staining:
-
Prepare serial dilutions of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in Flow Cytometry Staining Buffer (e.g., from 1 nM to 100 nM).
-
Add 100 µL of the cell suspension to each tube.
-
Add 5 µL of each fluorescent peptide dilution to the respective tubes.
-
Incubate the cells for 30-45 minutes at 4°C in the dark.[6]
-
-
Washing (Optional):
-
For higher affinity ligands, washing may not be necessary.[2] However, to reduce background fluorescence, you can add 1 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Viability Staining:
-
Add a viability dye such as Propidium Iodide (PI) to each tube according to the manufacturer's instructions just before analysis. This allows for the exclusion of dead cells which can non-specifically bind the fluorescent peptide.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Acquire at least 10,000 live cell events per sample.[7]
-
Record the median fluorescence intensity (MFI) of the NBD signal for the live cell population.
-
II. Competitive Binding Assay
This protocol is used to determine the binding specificity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 and to characterize unlabeled competitor ligands.
Materials:
-
Same as for the Direct Receptor Binding Assay.
-
Unlabeled competitor ligand (e.g., a known NK2 receptor agonist or antagonist).
Procedure:
-
Cell Preparation:
-
Prepare cells as described in the Direct Receptor Binding Assay protocol.
-
-
Competition Staining:
-
Prepare serial dilutions of the unlabeled competitor ligand in Flow Cytometry Staining Buffer.
-
Add 100 µL of the cell suspension to each tube.
-
Add 5 µL of each unlabeled competitor dilution to the respective tubes and incubate for 15-30 minutes at 4°C.[6]
-
Prepare a solution of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 at a concentration that gives a sub-maximal but robust signal (determined from the direct binding assay, e.g., the Kd concentration).
-
Add 5 µL of the fluorescent peptide solution to each tube.
-
Incubate for an additional 30-45 minutes at 4°C in the dark.[6]
-
-
Washing and Viability Staining:
-
Follow steps 3 and 4 from the Direct Receptor Binding Assay protocol.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer as described in the Direct Receptor Binding Assay protocol.
-
A decrease in the MFI of the NBD signal with increasing concentrations of the unlabeled competitor indicates specific binding.
-
Mandatory Visualization
Caption: Experimental workflow for direct receptor binding assay using flow cytometry.
Caption: Antagonistic action on the NK2 receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Fluorescent Cross-Reactive Formylpeptide Receptor/Formylpeptide Receptor-Like 1 Hexapeptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bura.brunel.ac.uk [bura.brunel.ac.uk]
Live-cell imaging of NK2 receptors with Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
Application Notes: Live-Cell Imaging of NK2 Receptors
Product Name: Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 (Fluorescent NK2 Antagonist)
Application: Visualizing Neurokinin-2 (NK2) receptor distribution, trafficking, and internalization in live cells.
Introduction
The Neurokinin-2 receptor (NK2R), also known as the tachykinin receptor 2 (TACR2), is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including smooth muscle contraction, inflammation, and pain signaling[1]. Its primary endogenous ligand is Neurokinin A (NKA)[2][3]. Studying the dynamics of NK2R in its native cellular environment is essential for understanding its function and for the development of novel therapeutics.
This document provides a detailed protocol for the use of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, a potent and selective fluorescent antagonist, for imaging NK2 receptors in live cells[4][5]. This probe allows for direct visualization of the receptor on the plasma membrane and enables real-time monitoring of receptor dynamics, such as internalization following ligand binding.
Principle of the Method
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a peptide-based antagonist of the NK2 receptor that is conjugated to the fluorophore NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl)[4]. The peptide moiety provides high binding affinity and selectivity for the NK2 receptor, while the NBD group allows for fluorescent detection. When added to live cells expressing NK2 receptors, the probe binds to the extracellular domain of the receptor, labeling its location on the cell surface. A fluorescence microscope can then be used to visualize the receptor population. This method can be extended to time-lapse imaging to study receptor trafficking and internalization in response to agonists or other stimuli.
Data and Specifications
Quantitative data for the fluorescent probe and the native NK2R ligand are summarized below.
Table 1: Fluorescent Probe Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Full Name | N-alpha-benzoyl-Dab(gamma-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | [4] |
| Alternate Name | Compound 5B | [4][5] |
| CAS Number | 161238-74-0 | [5][6][7] |
| Molecular Formula | C₅₆H₆₅N₁₃O₁₁ | [7] |
| Molecular Weight | 1096.20 g/mol | [5][7] |
| Excitation (λex) | ~465 nm (NBD) |
| Emission (λem) | ~535 nm (NBD) | |
Table 2: Pharmacological Data
| Compound | Parameter | Value | Cell Line | Reference |
|---|---|---|---|---|
| Bz-Dab(nbd)...-NH2 | pKi (Binding Affinity) | 8.87 | CHO (transfected) | [4] |
| Neurokinin A (NKA) | EC₅₀ (Ca²⁺ Flux) | 2.38 nM | NK2R Nomad Cell Line | [8] |
| Neurokinin A (NKA) | EC₅₀ (cAMP Flux) | 5.61 nM | NK2R Nomad Cell Line |[8] |
Visualized Signaling Pathway
Activation of the NK2 receptor by an agonist like NKA initiates a signaling cascade through Gq and Gs proteins.[2][8] This leads to the mobilization of intracellular calcium and the production of cyclic AMP (cAMP), respectively.
Protocols: Live-Cell Imaging
Required Materials
-
Cells: A cell line endogenously or recombinantly expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells transfected with human NK2R).
-
Fluorescent Probe: Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or F-12K Medium).
-
Reagents: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, DMSO, Phosphate-Buffered Saline (PBS), and a live-cell imaging buffer (e.g., HBSS).
-
Equipment: Glass-bottom imaging dishes or plates, fluorescence microscope (confocal recommended) with environmental control (37°C, 5% CO₂), and appropriate filter sets for NBD (e.g., 470/40 nm excitation, 525/50 nm emission).
Experimental Workflow
The overall workflow consists of cell preparation, probe labeling, imaging, and subsequent data analysis.
Detailed Protocol
Step 1: Cell Culture and Seeding
-
Culture NK2R-expressing cells in T-75 flasks according to standard protocols.
-
Two days before imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ humidified incubator.
Step 2: Preparation of Fluorescent Probe Stock Solution
-
Prepare a 1 mM stock solution of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
Step 3: Labeling of Cells with Fluorescent Probe
-
On the day of the experiment, prepare a working solution of the fluorescent probe by diluting the 1 mM stock solution in pre-warmed, serum-free medium or a suitable imaging buffer (e.g., HBSS). A final concentration between 10 nM and 100 nM is a good starting point for optimization.
-
Aspirate the culture medium from the imaging dish.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the probe's working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.[9]
Step 4: Washing and Preparation for Imaging
-
Aspirate the labeling solution from the dish.
-
Wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.
-
After the final wash, add fresh, pre-warmed imaging buffer to the dish. The cells are now ready for imaging.
Step 5: Live-Cell Imaging
-
Place the imaging dish on the microscope stage within an environmentally controlled chamber (37°C, 5% CO₂).
-
Allow the dish to equilibrate for 5-10 minutes.
-
Using a low-intensity setting to minimize phototoxicity, locate the cells using brightfield or DIC optics.
-
Switch to the fluorescence channel for NBD (Ex: ~465 nm, Em: ~535 nm).
-
Adjust the focus and acquisition settings (e.g., laser power, exposure time, gain) to obtain a clear image with a good signal-to-noise ratio. The fluorescence should be primarily localized to the cell membrane.
-
Optional (for internalization studies): Acquire a baseline image, then add an agonist (e.g., Neurokinin A at its EC₅₀ concentration) to the dish and begin time-lapse acquisition to visualize the translocation of fluorescence from the plasma membrane to intracellular vesicles.[10][11]
Troubleshooting
-
No/Weak Signal: Increase probe concentration or incubation time. Verify NK2 receptor expression in the cell line. Check microscope filter sets and lamp/laser performance.
-
High Background: Ensure adequate washing after probe incubation. Image in a serum-free, phenol red-free medium. Check for autofluorescence from the medium or plate.
-
Phototoxicity/Photobleaching: Reduce laser power or exposure time. Increase the interval between time-lapse acquisitions. Use an imaging buffer containing an oxygen scavenger system.
-
Signal is Entirely Intracellular: This may indicate constitutive receptor internalization or that the probe was not washed out properly. Ensure cell health and proper washing steps. It could also suggest that the probe itself induces internalization over long incubation times.
References
- 1. benehealth.com [benehealth.com]
- 2. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 3. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. innoprot.com [innoprot.com]
- 9. iris.unito.it [iris.unito.it]
- 10. innoprot.com [innoprot.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in Pharmacological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a potent and highly selective fluorescent antagonist of the neurokinin 2 (NK2) receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes. The peptide is an analog of the selective NK2 antagonist GR94800, modified with the fluorophore 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)[1]. This fluorescent probe is a valuable tool for studying the NK2 receptor's pharmacology, expression, and cellular dynamics. Its high affinity and selectivity make it suitable for a range of applications, including competitive binding assays, flow cytometry, and fluorescence microscopy[1].
This document provides detailed application notes and experimental protocols for the use of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in pharmacological research.
Physicochemical and Pharmacological Properties
The key properties of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 are summarized in the table below.
| Property | Value | Reference |
| Full Chemical Name | N-alpha-benzoyl-Dab(gamma-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | [1] |
| Molecular Formula | C56H65N13O11 | [2] |
| CAS Number | 161238-74-0 | [2] |
| Receptor Target | Neurokinin 2 (NK2) Receptor | [1][3][4] |
| Binding Affinity (pKi) | 8.87 | [1][3][4] |
| Fluorescence | Excitation: ~340 nm, Emission: ~505 nm | [3][4] |
| Selectivity | Highly selective for NK2 over NK1 and NK3 receptors | [1] |
Signaling Pathway
The NK2 receptor, upon activation by its endogenous ligand Neurokinin A (NKA), couples to G proteins, primarily Gq/11 and Gs. This initiates downstream signaling cascades, leading to the mobilization of intracellular calcium and the modulation of cyclic AMP (cAMP) levels. Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 acts as a competitive antagonist, blocking the binding of NKA and thereby inhibiting these signaling events.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of unlabeled compounds for the NK2 receptor by measuring their ability to compete with Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
Materials:
-
Cells or cell membranes expressing the NK2 receptor (e.g., CHO-K1 cells stably transfected with the human NK2 receptor).
-
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
-
Unlabeled competitor compounds.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
96-well microplates.
-
Fluorometer capable of measuring NBD fluorescence.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in DMSO.
-
Prepare serial dilutions of the unlabeled competitor compounds in Binding Buffer.
-
Resuspend the cell membranes in Binding Buffer to a final concentration of 10-20 µg of protein per well.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the cell membrane suspension to each well.
-
Add 25 µL of the unlabeled competitor compound at various concentrations. For total binding, add 25 µL of Binding Buffer. For non-specific binding, add a high concentration of a known NK2 antagonist (e.g., 1 µM GR94800).
-
Add 25 µL of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 at a final concentration close to its Kd (e.g., 1-5 nM).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity in each well using a fluorometer with excitation and emission wavelengths appropriate for NBD (Ex: ~465 nm, Em: ~535 nm, adjust for your instrument).
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Flow Cytometry for NK2 Receptor Expression
This protocol allows for the detection and quantification of NK2 receptor expression on the surface of intact cells.
Materials:
-
Cell suspension of interest (e.g., transfected cells or primary cells).
-
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
-
Flow Cytometry Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Propidium Iodide (PI) or other viability dye.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with ice-cold Flow Cytometry Buffer.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in Flow Cytometry Buffer.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 to the cells at a final concentration of 10-50 nM.
-
For a negative control, use unstained cells. For a competition control, pre-incubate cells with a high concentration of an unlabeled NK2 antagonist (e.g., 1 µM GR94800) for 15 minutes before adding the fluorescent antagonist.
-
-
Incubation:
-
Incubate the cells on ice for 30-45 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of ice-cold Flow Cytometry Buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Viability Staining:
-
Resuspend the cells in 500 µL of Flow Cytometry Buffer and add a viability dye like PI just before analysis.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer, detecting the NBD fluorescence in the appropriate channel (e.g., FITC channel).
-
Collect data from at least 10,000 live single cells.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Compare the fluorescence intensity of the stained cells to the negative and competition controls to determine the specific staining for the NK2 receptor.
-
Cellular Imaging with Fluorescence Microscopy
This protocol enables the visualization of NK2 receptor localization on the cell surface.
Materials:
-
Cells expressing the NK2 receptor grown on glass coverslips or in imaging-compatible plates.
-
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
-
Imaging Buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Hoechst or DAPI for nuclear counterstaining.
-
Fluorescence microscope with appropriate filters for NBD, Hoechst/DAPI.
Procedure:
-
Cell Culture:
-
Seed cells on coverslips or imaging plates and allow them to adhere and grow to the desired confluency.
-
-
Staining:
-
Wash the cells gently with pre-warmed Imaging Buffer.
-
Incubate the cells with 20-100 nM Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in Imaging Buffer for 15-30 minutes at 37°C or on ice for surface labeling.
-
For a competition control, pre-incubate cells with an unlabeled NK2 antagonist.
-
-
Washing:
-
Gently wash the cells three times with Imaging Buffer to remove unbound fluorescent ligand.
-
-
Counterstaining (Optional):
-
Incubate the cells with Hoechst or DAPI solution for 5-10 minutes at room temperature.
-
Wash the cells again with Imaging Buffer.
-
-
Imaging:
-
Mount the coverslips on a slide with mounting medium or image the plate directly using a fluorescence microscope.
-
Acquire images using the appropriate filter sets for NBD and the nuclear stain.
-
Conclusion
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a versatile and powerful tool for the pharmacological investigation of the NK2 receptor. Its fluorescent properties enable a range of applications that can provide valuable insights into the expression, localization, and function of this important receptor in various biological systems. The protocols provided here serve as a starting point for researchers to design and implement experiments tailored to their specific research questions.
References
- 1. Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 29-Color Flow Cytometry: Unraveling Human Liver NK Cell Repertoire Diversity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Ligand-Receptor Interactions with Fluorescent Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of ligand-receptor interactions is a cornerstone of pharmacological research and drug development. Traditionally, radioligands have been the primary tool for these studies. However, the emergence of fluorescently labeled ligands, particularly antagonists, offers a safer, more versatile, and often more informative alternative.[1][2] Fluorescent antagonists enable real-time monitoring of binding events in various formats, from microplate assays to live-cell imaging, providing a deeper understanding of receptor pharmacology.[3]
This document provides detailed application notes and experimental protocols for utilizing fluorescent antagonists to measure ligand-receptor interactions. It is intended to guide researchers in designing, performing, and analyzing saturation, competition, and kinetic binding assays.
Advantages of Fluorescent Antagonists
Fluorescent antagonists present several key advantages over their radioactive counterparts:
-
Safety: They eliminate the risks and regulatory burdens associated with handling and disposing of radioactive materials.[1]
-
Versatility: They are compatible with a wide range of detection technologies, including fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), time-resolved fluorescence (TRF), and flow cytometry.[3][4][5]
-
Real-Time Analysis: Fluorescent assays allow for the real-time monitoring of binding events, which is crucial for kinetic studies.[3][5]
-
High-Throughput Screening (HTS): Many fluorescence-based assays are readily adaptable to high-throughput formats, facilitating the screening of large compound libraries.[6]
-
Multiplexing: The availability of various fluorophores with distinct spectral properties allows for multiplexed assays, enabling the simultaneous study of multiple targets.[1]
Key Experimental Assays
The interaction between a fluorescent antagonist and its receptor can be quantified using several fundamental assay types.
Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) of the fluorescent antagonist and the total number of binding sites (Bmax) in a given sample (e.g., cell membrane preparation or whole cells). The experiment involves incubating the receptor preparation with increasing concentrations of the fluorescent antagonist until saturation is reached.
Competition Binding Assay
Competition binding assays are employed to determine the binding affinity (Ki) of an unlabeled compound (the "competitor") by measuring its ability to displace a known fluorescent antagonist from the receptor. This is a powerful method for characterizing new, unlabeled drug candidates.
Kinetic Binding Assay
Kinetic assays measure the rates at which a fluorescent antagonist associates (kon) and dissociates (koff) from its receptor. These parameters provide valuable insights into the dynamic nature of the ligand-receptor interaction and can be more predictive of in vivo efficacy than equilibrium constants alone.
Experimental Protocols
Protocol 1: Saturation Binding Assay
Objective: To determine the Kd and Bmax of a fluorescent antagonist.
Materials:
-
Fluorescent antagonist stock solution
-
Receptor source (e.g., cell membranes, whole cells)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Unlabeled antagonist (for determining non-specific binding)
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the fluorescent antagonist in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
Plate Setup:
-
Total Binding: To a set of wells, add a fixed volume of the receptor preparation and an equal volume of the corresponding fluorescent antagonist dilution.
-
Non-Specific Binding: To a parallel set of wells, add the receptor preparation, the fluorescent antagonist dilution, and a high concentration (typically 100-fold excess over the fluorescent ligand's Kd) of the unlabeled antagonist.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The required incubation time should be determined empirically in preliminary experiments.
-
Detection: Measure the fluorescence intensity in each well using a microplate reader. Ensure the excitation and emission wavelengths are appropriate for the chosen fluorophore.
-
Data Analysis:
-
Subtract the non-specific binding fluorescence from the total binding fluorescence to obtain the specific binding.
-
Plot the specific binding as a function of the fluorescent antagonist concentration.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
Objective: To determine the Ki of an unlabeled competitor.
Materials:
-
Fluorescent antagonist stock solution (at a concentration near its Kd)
-
Unlabeled competitor stock solution
-
Receptor source
-
Assay buffer
-
96-well black, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare Competitor Dilutions: Prepare a serial dilution of the unlabeled competitor in assay buffer.
-
Plate Setup:
-
Add a fixed concentration of the fluorescent antagonist to all wells (except for the blank). A concentration close to the Kd of the fluorescent antagonist is often optimal.
-
Add the various dilutions of the unlabeled competitor to the wells.
-
Initiate the binding reaction by adding a fixed amount of the receptor preparation to each well.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence intensity in each well.
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the fluorescent antagonist).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the fluorescent antagonist and Kd is its equilibrium dissociation constant.
-
Protocol 3: Kinetic Binding Assay
Objective: To determine the association (kon) and dissociation (koff) rates of a fluorescent antagonist.
Materials:
-
Fluorescent antagonist stock solution
-
Receptor source
-
Assay buffer
-
Unlabeled antagonist (for dissociation experiment)
-
Microplate reader with kinetic reading capabilities
Association (kon) Procedure:
-
Plate Setup: Add the receptor preparation to a set of wells.
-
Initiate Reaction: Simultaneously, add a fixed concentration of the fluorescent antagonist to all wells and immediately start kinetic measurements on the microplate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular time intervals until the binding signal reaches a plateau (equilibrium).
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the data to a one-phase association equation to determine the observed association rate (kobs).
-
Calculate kon using the equation: kon = (kobs - koff) / [L] (koff is determined from the dissociation experiment).
-
Dissociation (koff) Procedure:
-
Pre-incubation: Incubate the receptor preparation with the fluorescent antagonist at a concentration above its Kd to allow for significant binding to occur and reach equilibrium.
-
Initiate Dissociation: Add a large excess of the unlabeled antagonist to the wells to prevent re-binding of the dissociated fluorescent antagonist. Immediately start kinetic measurements.
-
Data Acquisition: Measure the decrease in fluorescence intensity over time.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the data to a one-phase dissociation equation to determine the dissociation rate constant (koff).
-
Data Presentation
Quantitative data from these assays should be summarized in clearly structured tables for easy comparison.
Table 1: Equilibrium Dissociation Constants (Kd) and Bmax from Saturation Binding Assays
| Fluorescent Antagonist | Receptor | Cell/Tissue Type | Kd (nM) | Bmax ( sites/cell or fmol/mg protein) | Reference |
| NAPS-Cy3B | Dopamine D3 | HEK293 cells | 0.87 ± 0.12 | Not Reported | |
| Mepyramine-BODIPY630-650 | Histamine H1 | CHO-K1 cells | 5.4 ± 0.9 | Not Reported | |
| CA200645 | Adenosine A3 | HEK293 cells | 12.6 ± 2.1 | Not Reported |
Table 2: Inhibition Constants (Ki) from Competition Binding Assays
| Unlabeled Compound | Fluorescent Antagonist | Receptor | Ki (nM) | Reference |
| Spiperone | NAPS-Cy3B | Dopamine D3 | 1.2 ± 0.3 | |
| Haloperidol | NAPS-Cy3B | Dopamine D3 | 3.5 ± 0.8 | |
| MRS1220 | CA200645 | Adenosine A3 | 2.1 ± 0.4 |
Table 3: Kinetic Rate Constants (kon and koff)
| Fluorescent Antagonist | Receptor | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (from kinetics) (nM) | Reference |
| Spiperone-d2 | Dopamine D2 | 1.8 x 10⁵ | 1.15 x 10⁻⁴ | 0.64 | [5] |
| Staurosporine-Red | FGFR1-BTN | 1.2 x 10⁶ | 1.9 x 10⁻² | 15.8 | [6] |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate typical signaling pathways for G-Protein Coupled Receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs), common targets for fluorescent antagonist studies.
Caption: GPCR signaling pathway blocked by an antagonist.
Caption: RTK signaling pathway inhibited by an antagonist.
Experimental Workflows
Caption: Workflow for a saturation binding assay.
Caption: Workflow for a competition binding assay.
Caption: Workflow for kinetic binding assays.
Conclusion
The use of fluorescent antagonists provides a powerful and modern approach to the study of ligand-receptor interactions. The protocols and data presentation formats outlined in these application notes are intended to serve as a comprehensive guide for researchers. By carefully designing and executing these experiments, scientists can gain valuable insights into the affinity, density, and kinetics of receptor binding, ultimately accelerating the discovery and development of novel therapeutics.
References
- 1. elifesciences.org [elifesciences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Staining Cells with Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a potent and selective fluorescent antagonist for the neurokinin 2 (NK2) receptor, a G protein-coupled receptor involved in various physiological processes.[1] This peptide is labeled with the environmentally sensitive fluorophore 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD), which exhibits enhanced fluorescence in hydrophobic environments such as cell membranes.[2][3] These characteristics make it a valuable tool for visualizing and studying the localization and dynamics of the NK2 receptor in live or fixed cells through fluorescence microscopy and flow cytometry.[1] This document provides a detailed protocol for the use of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in cell staining applications.
Data Presentation
A summary of the key quantitative data for the application of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is provided in the table below. Researchers should note the variability in reported excitation and emission wavelengths and perform initial experiments to determine the optimal imaging settings for their specific instrumentation.
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 1 - 10 µM | Optimal concentration should be determined empirically. |
| Incubation Time | 30 minutes - 4 hours | Time may vary depending on cell type and experimental goals. |
| Incubation Temperature | 37°C | For live-cell imaging to allow for physiological interactions. |
| Excitation Wavelength (λex) | ~467 nm or ~340 nm | A significant discrepancy exists in the literature. It is recommended to test both ranges. |
| Emission Wavelength (λem) | ~538 nm or ~505 nm | Corresponds to the chosen excitation wavelength. |
| Cell Line | CHO-K1 or U2OS stably expressing NK2 receptor | Recommended for targeted studies.[4][5] |
Experimental Protocols
This section details the methodologies for key experiments involving cell staining with Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
Reagent Preparation
-
Peptide Stock Solution: Prepare a 1 mM stock solution of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: Use the appropriate complete growth medium for the chosen cell line (e.g., Ham's F-12K for CHO-K1 cells).[5]
-
Staining Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium can be used. For live-cell imaging, a serum-free cell culture medium is recommended to reduce background fluorescence.
-
Fixation Solution (Optional): For fixed-cell imaging, prepare a 4% paraformaldehyde (PFA) solution in PBS.
-
Permeabilization Solution (Optional): For intracellular staining, prepare a 0.1% Triton X-100 solution in PBS.
-
Mounting Medium: Use an appropriate mounting medium, preferably with an anti-fade agent. A mounting medium containing a nuclear counterstain like DAPI can also be used.
Cell Culture and Plating
-
Culture cells (e.g., CHO-K1/NK2 or U2OS/NK2) in a 37°C incubator with 5% CO2.[5]
-
Passage the cells as needed to maintain sub-confluent cultures.
-
For imaging experiments, plate the cells onto glass-bottom dishes, coverslips, or chamber slides suitable for microscopy.
-
Allow the cells to adhere and grow to the desired confluency (typically 50-70%) before staining.[6]
Live-Cell Staining and Imaging Protocol
-
Prepare a working solution of the fluorescent peptide in serum-free cell culture medium at the desired final concentration (e.g., 1-10 µM).[6]
-
Remove the growth medium from the cells and gently wash once with warm PBS or HBSS.[6]
-
Add the peptide-containing medium to the cells.
-
Incubate the cells for 30 minutes to 4 hours at 37°C in a CO2 incubator, protected from light.[6]
-
After incubation, remove the peptide solution and wash the cells three times with warm PBS or HBSS to remove any unbound peptide.[6]
-
Add fresh, warm imaging medium (e.g., HBSS or a phenol red-free medium) to the cells.
-
Image the cells immediately using a fluorescence or confocal microscope equipped with appropriate filter sets for the NBD fluorophore.
Fixed-Cell Staining Protocol (Optional)
-
Following the incubation with the fluorescent peptide (Step 3.4), remove the peptide solution and wash the cells three times with PBS.[6]
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[6]
-
Wash the cells three times with PBS.
-
(Optional) If counterstaining for intracellular targets is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[6]
-
(Optional) Perform any additional staining, such as with a nuclear counterstain (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
Visualizations
Experimental Workflow
Caption: Workflow for staining cells with the fluorescent peptide.
Signaling Pathway
References
- 1. Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Site‐Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. innoprot.com [innoprot.com]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
Quantifying NK2 receptor expression on cell surfaces using a fluorescent probe.
Application Notes and Protocols
Topic: Quantifying NK2 Receptor Expression on Cell Surfaces using a Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Neurokinin 2 Receptor (NK2R), also known as Tachykinin Receptor 2 (TACR2), is a member of the G-protein-coupled receptor (GPCR) superfamily.[1][2][3] Its primary endogenous ligand is the neuropeptide Neurokinin A (NKA).[1][2][4] NK2 receptors are widely distributed throughout the body, particularly in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts.[2][5] Upon activation by NKA, the NK2R triggers a cascade of intracellular events that lead to physiological responses such as smooth muscle contraction, pain perception, and inflammation.[1] Consequently, NK2R modulators, especially antagonists, are of significant interest for treating conditions like asthma, irritable bowel syndrome (IBS), and chronic pain.[1]
Accurately quantifying the number of NK2 receptors on the cell surface is crucial for pharmacological studies, drug screening, and understanding the receptor's role in disease. This document provides a detailed protocol for quantifying cell surface NK2R expression using a selective fluorescent probe and flow cytometry.
Principle of the Assay
The quantification of cell surface NK2 receptors is achieved through the use of a high-affinity, selective fluorescently labeled ligand that binds specifically to the receptor.[6][7] The intensity of the fluorescence emitted from the cell-bound probe is directly proportional to the number of receptors expressed on the cell surface.
This protocol focuses on flow cytometry, a powerful technique that allows for the rapid analysis of fluorescence on a single-cell basis, providing quantitative and statistically robust data.[6][8][9] The core steps involve incubating cells expressing the NK2 receptor with a fluorescent probe, washing away the unbound probe, and measuring the cell-associated fluorescence using a flow cytometer. To ensure the measured signal is specific to the NK2R, a competition assay is performed in parallel, where cells are co-incubated with the fluorescent probe and a large excess of an unlabeled competitor. The difference between the total fluorescence and the fluorescence in the presence of the competitor represents the specific binding to the NK2 receptor.[10]
Fluorescent Probe Characteristics
The selection of an appropriate fluorescent probe is critical for the success of the assay. An ideal probe should exhibit high affinity and selectivity for the NK2 receptor over other tachykinin receptors (NK1 and NK3). Several fluorescent ligands for the NK2R have been developed, often based on selective peptide antagonists.[6]
For this protocol, we will reference a probe based on the selective NK2 antagonist GR94800, labeled with the fluorophore NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl). These probes have been shown to retain high binding affinity and selectivity, making them suitable for detecting NK2R expression by flow cytometry.[6]
Table 1: Example Fluorescent Probe Properties
| Property | Description |
| Probe Name | N-alpha-benzoyl-Lys(epsilon-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 |
| Target | Neurokinin 2 Receptor (NK2R) |
| Type | Competitive Antagonist[6] |
| Fluorophore | NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) |
| Excitation (max) | ~465 nm |
| Emission (max) | ~535 nm |
| Affinity (pKi) | 8.83[6] |
| Selectivity | Highly selective for NK2R over NK1R and NK3R[6] |
NK2 Receptor Signaling Pathway
The NK2R is a GPCR that primarily couples to Gq/11 and Gs G-proteins to initiate downstream signaling cascades.[3]
-
Gq/11 Pathway: Ligand binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[2]
-
Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3]
Caption: NK2 Receptor signaling cascade via Gq/11 and Gs pathways.
Experimental Protocol: Quantification by Flow Cytometry
This protocol details the steps for quantifying NK2R surface expression on a cell line stably expressing the receptor (e.g., CHO-NK2R or HEK293-NK2R cells).[6]
Required Materials
-
Cells: NK2R-expressing cell line and a corresponding parental (wild-type) cell line as a negative control.
-
Fluorescent Probe: NBD-labeled NK2R antagonist (see Table 1).
-
Unlabeled Competitor: Unlabeled NK2R antagonist (e.g., GR94800) or agonist (e.g., Neurokinin A).
-
Buffers:
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS).
-
Cell dissociation solution (non-enzymatic, e.g., EDTA-based).
-
Staining Buffer: PBS with 0.5% Bovine Serum Albumin (BSA) and 0.1% sodium azide.[11]
-
-
Equipment:
-
Flow cytometer with appropriate lasers and filters for NBD detection (e.g., 488 nm laser for excitation).
-
Centrifuge.
-
FACS tubes (5 mL polystyrene tubes).
-
Experimental Workflow Diagram
Caption: Workflow for quantifying NK2R expression via flow cytometry.
Step-by-Step Procedure
-
Cell Preparation:
-
Culture NK2R-expressing cells and parental cells to ~80-90% confluency.
-
Gently detach cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash cells once with cold Staining Buffer by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in cold Staining Buffer and perform a cell count. Adjust the cell density to 1-2 x 10⁶ cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1-2 x 10⁵ cells) into each required FACS tube. Prepare tubes for:
-
A: Unstained NK2R cells (autofluorescence control).
-
B: Unstained parental cells (negative control).
-
C: Total Binding (NK2R cells + fluorescent probe).
-
D: Non-specific Binding (NK2R cells + unlabeled competitor + fluorescent probe).
-
-
For Non-specific Binding (Tube D): Add the unlabeled competitor (e.g., 1 µM GR94800) and incubate for 10 minutes at room temperature. This concentration should be at least 100-fold higher than the Kd of the fluorescent probe.
-
Add Fluorescent Probe: Add the NBD-labeled probe to tubes C and D at a final concentration of 1-10 nM. (Note: This concentration should be optimized and is typically at or near the probe's Kd value).
-
Vortex gently and incubate all tubes for 30-60 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold Staining Buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and decant the supernatant. Repeat the wash step once more to ensure removal of all unbound probe.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer for analysis.
-
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer with the appropriate excitation laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass) for the NBD fluorophore.
-
Use the unstained cells (Tube A) to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population and to adjust the fluorescence detector voltages to place the autofluorescence signal on scale.
-
Establish a gating strategy to exclude debris (FSC vs. SSC) and cell doublets (e.g., FSC-H vs. FSC-A).[8][12]
-
Record fluorescence data for at least 10,000 single-cell events for each sample.
-
Data Analysis and Presentation
The primary output for each sample will be the Median Fluorescence Intensity (MFI) of the gated cell population.
-
Calculate Specific Binding: The fluorescence signal corresponding to specific binding to the NK2 receptor is calculated as follows:
-
Specific MFI = MFI (Total Binding) - MFI (Non-specific Binding)
-
-
Data Presentation: Summarize the quantitative results in a table for clear comparison.
Table 2: Example Quantitative Data Summary
| Sample Condition | Cell Type | Median Fluorescence Intensity (MFI) | Calculated Specific MFI |
| Unstained | NK2R Cells | 50 | N/A |
| Total Binding | NK2R Cells | 2500 | 2300 |
| Non-specific Binding | NK2R Cells | 200 | N/A |
| Probe Stained | Parental Cells | 65 | N/A |
Note: Values are hypothetical and for illustrative purposes only.
The results should show a high MFI for the "Total Binding" sample, which is significantly reduced in the "Non-specific Binding" sample. The parental cells should exhibit a low MFI, close to the autofluorescence level, confirming the probe's specificity for the NK2R.
Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal | 1. Low receptor expression. 2. Insufficient probe concentration. 3. Receptor internalization. | 1. Use a cell line with higher expression or induce expression if possible. 2. Titrate the fluorescent probe to find the optimal concentration. 3. Perform all incubation and wash steps at 4°C to minimize internalization.[13][14] |
| High Background | 1. High non-specific binding of the probe. 2. Insufficient washing. 3. High cell autofluorescence. | 1. Increase the BSA concentration in the Staining Buffer (e.g., to 1-2%). Ensure competitor concentration is sufficient. 2. Include an additional wash step. 3. Use an appropriate negative control (unstained cells) to set baseline fluorescence. |
| High Variability | 1. Inconsistent cell numbers. 2. Pipetting errors. 3. Cell clumping. | 1. Ensure accurate cell counting and aliquoting. 2. Use calibrated pipettes and be consistent. 3. Filter cell suspension before analysis if clumping is observed. Add EDTA to the staining buffer. |
References
- 1. What are NK2R modulators and how do they work? [synapse.patsnap.com]
- 2. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 3. innoprot.com [innoprot.com]
- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule antagonists of the tachykinin NK 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absolute Quantification of Plasma Membrane Receptors via Quantitative Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. リガンドインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Optimizing signal-to-noise ratio with Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescent NK2 receptor antagonist, Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2. Our goal is to help you optimize your signal-to-noise ratio and achieve reliable, high-quality data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2?
A1: Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a potent and selective fluorescent antagonist for the neurokinin-2 (NK2) receptor.[1] It incorporates the environmentally sensitive fluorophore NBD (nitrobenzoxadiazole), which exhibits changes in its fluorescent properties upon binding to its target or changes in the local solvent polarity.[2][3]
Q2: What are the key spectral properties of this fluorescent peptide?
A2: The key spectral properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Wavelength (Ex) | 340 nm | [1] |
| Emission Wavelength (Em) | 505 nm | [1] |
| pKi for NK2 Receptor | 8.87 nM | [1] |
Q3: How should I store and handle the peptide?
A3: For optimal stability, it is recommended to store the lyophilized peptide at -20°C or colder, protected from light. For short-term storage of reconstituted solutions, aliquoting and storing at -20°C is advisable. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. Always protect solutions from direct light to prevent photobleaching of the NBD fluorophore.
Q4: In what type of assays can this peptide be used?
A4: This peptide is ideally suited for a variety of fluorescence-based assays, including:
-
Fluorescence polarization (FP) assays to study ligand-receptor binding.[4][5]
-
Homogeneous receptor-ligand binding assays.
-
High-throughput screening (HTS) for novel NK2 receptor antagonists.[5]
-
Fluorescence microscopy to visualize NK2 receptor localization.
Troubleshooting Guide
This guide addresses common issues encountered when using Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, with a focus on optimizing the signal-to-noise ratio.
Issue 1: Low Fluorescence Signal
Q: I am not observing a strong fluorescence signal. What could be the cause and how can I fix it?
A: Low fluorescence signal can stem from several factors. Here is a step-by-step guide to troubleshoot this issue.
-
Potential Cause 1: Incorrect Instrument Settings.
-
Solution: Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths (Ex: 340 nm, Em: 505 nm).[1] Verify that the gain/sensitivity settings are appropriate for your assay.
-
-
Potential Cause 2: Peptide Degradation.
-
Solution: Ensure the peptide has been stored correctly, protected from light and repeated freeze-thaw cycles. If degradation is suspected, use a fresh aliquot of the peptide.
-
-
Potential Cause 3: Low Peptide Concentration.
-
Solution: The concentration of the fluorescent peptide is critical.[4] Titrate the peptide concentration to find the optimal level that provides a robust signal without causing high background.
-
-
Potential Cause 4: Photobleaching.
-
Solution: Minimize the exposure of your samples to the excitation light. Use mounting media with an antifade reagent for microscopy applications.[6]
-
Issue 2: High Background Signal
Q: My background fluorescence is very high, leading to a poor signal-to-noise ratio. What can I do?
A: High background can obscure your specific signal. The following steps can help reduce it.
-
Potential Cause 1: Non-specific Binding.
-
Solution: Non-specific binding of the fluorescent peptide to wells, tubes, or other proteins can be a major source of background. Include a blocking agent in your assay buffer, such as Bovine Serum Albumin (BSA) at a concentration of 0.1-1%.
-
-
Potential Cause 2: High Peptide Concentration.
-
Solution: An excessively high concentration of the fluorescent peptide can lead to a high background. Perform a concentration-response curve to determine the lowest concentration that still provides a sufficient signal window.
-
-
Potential Cause 3: Autofluorescence from Media or Buffers.
-
Solution: Some buffers and cell culture media exhibit intrinsic fluorescence. Test all your assay components for autofluorescence and switch to a buffer with lower background if necessary. Phenol red-free media is recommended for cell-based assays.
-
-
Potential Cause 4: Contamination.
-
Solution: Ensure all labware and reagents are free from fluorescent contaminants.
-
Issue 3: Inconsistent or Non-reproducible Results
Q: I am getting variable results between experiments. How can I improve reproducibility?
A: Consistency is key for reliable data. Here are some tips to improve reproducibility.
-
Potential Cause 1: Pipetting Errors.
-
Solution: Ensure accurate and consistent pipetting, especially for small volumes. Calibrate your pipettes regularly.
-
-
Potential Cause 2: Inconsistent Incubation Times and Temperatures.
-
Solution: Standardize incubation times and maintain a constant temperature for all samples throughout the experiment. Binding kinetics are temperature-dependent.
-
-
Potential Cause 3: Cell Passage Number and Health (for cell-based assays).
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency, as receptor expression levels can vary with cell state.
-
Experimental Protocols
Protocol 1: Competitive NK2 Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the NK2 receptor using Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 as the fluorescent tracer.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Fluorescent Ligand Stock: Prepare a concentrated stock solution of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 in DMSO.
-
Test Compound Stock: Prepare a serial dilution of the test compound in DMSO.
-
Cell Membranes or Whole Cells: Prepare cell membranes expressing the NK2 receptor or use whole cells.
-
-
Assay Procedure:
-
Add a fixed, predetermined concentration of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 to each well of a low-binding microplate.
-
Add varying concentrations of the unlabeled test compound to the wells.
-
Add the cell membranes or whole cells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium, protected from light.
-
Measure the fluorescence polarization or fluorescence intensity using a plate reader with appropriate filters (Ex: 340 nm, Em: 505 nm).
-
-
Data Analysis:
-
Plot the fluorescence signal as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for optimizing signal-to-noise ratio.
Caption: Simplified NK2 receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
Technical Support Center: Best Practices for Fluorescent Peptide Probes
Welcome to the Technical Support Center for fluorescent peptide probes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the handling, storage, and troubleshooting of fluorescent peptide probes to ensure the success of your experiments.
Frequently Asked questions (FAQs)
Q1: How should I store my lyophilized fluorescent peptide probe?
For long-term stability, lyophilized peptide probes should be stored at -20°C or preferably -80°C in a desiccated environment, protected from light.[1][2][3][4] When stored correctly, they can be stable for several years.[1][3][4] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the long-term stability of the peptide.[2][3][4]
Q2: What is the best way to reconstitute my fluorescent peptide probe?
The ideal solvent for reconstitution depends on the peptide's sequence and physical properties. A good starting point is to dissolve a small amount of the peptide in sterile, distilled water.[5] If the peptide is insoluble, the choice of solvent should be guided by its net charge.[5] For hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used for initial dissolution, followed by careful dilution with an aqueous buffer.[3][5] Sonication can also aid in dissolving the peptide.[4][5]
Q3: How should I store my reconstituted fluorescent peptide probe?
It is highly recommended to aliquot the reconstituted peptide probe into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[4][6][7][8] These aliquots should be stored at -20°C or -80°C.[3][9] For peptides in solution, using sterile buffers at a pH between 5 and 7 can help prolong their storage life.[4]
Q4: My fluorescent signal is weak or non-existent. What could be the cause?
A weak or absent signal can stem from several factors:
-
Low Probe Concentration: The concentration of your peptide probe may be too low. It is advisable to perform a titration to determine the optimal concentration.[10]
-
Photobleaching: The fluorescent signal can be diminished due to prolonged exposure to the excitation light.[10] Using an anti-fade mounting medium can help mitigate this.[10]
-
Incorrect Imaging Settings: Ensure the excitation and emission settings on your microscope match the spectral properties of the fluorophore.[10]
-
Sample Preparation Issues: Problems such as inadequate fixation or permeabilization can prevent the probe from reaching its target.[10]
-
Probe Aggregation: Aggregation can lead to fluorescence quenching.[7]
Q5: I am observing high background fluorescence in my images. How can I reduce it?
High background fluorescence can obscure your signal of interest.[6] To reduce it:
-
Check for Autofluorescence: Examine an unstained control sample for fluorescence. If present, you can try to photobleach the sample before staining or use a commercial autofluorescence quenching solution.[6]
-
Optimize Probe Concentration: A high concentration of the fluorescent probe can lead to high background. Titrate your probe to find the optimal concentration that gives a strong signal with low background.
-
Increase Washing Steps: Inadequate washing can leave unbound probes, contributing to background noise. Increase the number and duration of wash steps.[6]
-
Use Blocking Agents: Insufficient blocking can lead to non-specific binding of the probe.[10]
Troubleshooting Guides
Guide 1: Weak or No Fluorescence Signal
A lack of a discernible fluorescent signal is a common issue. This guide will help you systematically troubleshoot the potential causes.
| Potential Cause | Solution | Experimental Protocol |
| Incorrect Microscope Settings | Verify that you are using the correct filter sets and excitation/emission wavelengths for your specific fluorophore.[6] Ensure the light source is on and the shutter is open. | Consult the fluorophore's technical data sheet for its spectral properties. Check your microscope's manual to confirm the filter and light source settings. |
| Photobleaching | Minimize the sample's exposure to excitation light.[11] Use an antifade mounting medium to protect the fluorophore from photobleaching.[12][13] | Protocol for Minimizing Photobleaching: 1. Locate the region of interest using low light intensity. 2. Reduce the exposure time to the minimum required for a good signal-to-noise ratio. 3. For time-lapse imaging, increase the interval between acquisitions. 4. Incorporate an antifade reagent into your mounting medium. |
| Low Probe Concentration | The concentration of the peptide probe may be too low for detection. | General Protocol for Probe Titration: 1. Prepare a series of dilutions of your fluorescent peptide probe (e.g., 1:50, 1:100, 1:200, 1:500). 2. Stain your samples with each dilution under the same experimental conditions. 3. Image the samples using consistent microscope settings. 4. Determine the concentration that provides the best signal-to-noise ratio. |
| Probe Degradation | The peptide probe may have been degraded by proteases or improper storage. | Ensure proper storage of lyophilized and reconstituted probes as described in the FAQs. If proteolytic degradation is suspected, consider adding protease inhibitors to your buffers, though their compatibility with your specific assay must be verified. |
| Probe Aggregation | Aggregation of the probe can lead to quenching of the fluorescent signal.[7] | Visually inspect the probe solution for precipitates. If aggregation is suspected, try diluting the probe, changing the buffer's pH or ionic strength, or adding a small amount of a non-ionic surfactant like Tween® 20.[7] |
Decision Tree for Troubleshooting Weak or No Signal
A decision tree to guide the troubleshooting process for weak or no fluorescence signal.
Guide 2: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of your images. This guide provides steps to identify and mitigate the sources of high background.
| Potential Cause | Solution | Experimental Protocol |
| Autofluorescence | Check for fluorescence in an unstained control sample.[6] If present, you can try photobleaching the sample before staining or use a commercial autofluorescence quenching solution.[6] | Protocol for Autofluorescence Quenching: 1. Prepare a control sample without the fluorescent probe. 2. Image the sample using the same settings as your experimental samples. 3. If autofluorescence is significant, treat subsequent samples with a commercial quenching solution according to the manufacturer's instructions before adding the probe. |
| Probe Concentration Too High | Titrate your fluorescent peptide probe to determine the optimal concentration that provides a strong signal with low background. | Follow the "General Protocol for Probe Titration" in Guide 1. |
| Insufficient Blocking | Increase the incubation time for your blocking step or try a different blocking agent. For immunofluorescence applications, using serum from the same species as the secondary antibody is a common practice.[6] | General Blocking Protocol: 1. After fixation and permeabilization, incubate the sample in a blocking buffer (e.g., PBS with 1-5% BSA or serum) for at least 1 hour at room temperature. 2. Proceed with probe incubation without washing out the blocking buffer. |
| Non-specific Probe Binding | Increase the number and duration of wash steps to remove unbound probes.[6] Consider adding a non-ionic surfactant like Tween® 20 to your wash buffer to reduce non-specific interactions. | Enhanced Washing Protocol: 1. After probe incubation, wash the sample three times for 5-10 minutes each with a wash buffer (e.g., PBS with 0.05% Tween® 20). 2. Gently agitate the sample during washing. |
Workflow for Reducing High Background Fluorescence
A workflow illustrating the steps to troubleshoot and reduce high background fluorescence.
Data Presentation
Table 1: General Storage Conditions for Fluorescent Peptide Probes
| Form | Temperature | Conditions | Duration |
| Lyophilized | -20°C or -80°C | Desiccated, protected from light | Several years[1][3][4] |
| Reconstituted (Stock) | -20°C or -80°C | Aliquoted, protected from light | Several weeks to months[1] |
| Reconstituted (Working) | 4°C | Protected from light | A few days[1] |
Table 2: Common Solvents for Peptide Probe Reconstitution
| Peptide Property | Recommended Solvent | Notes |
| Basic (net positive charge) | Dilute acetic acid | Further dilute with aqueous buffer. |
| Acidic (net negative charge) | Dilute ammonium hydroxide or bicarbonate | Further dilute with aqueous buffer.[4] |
| Hydrophobic (neutral) | DMSO, DMF, acetonitrile | Use minimal amount for initial dissolution, then slowly add aqueous buffer.[3][5] |
| Contains Cys, Met, or Trp | Deoxygenated buffers | These residues are prone to oxidation.[1][4] |
References
- 1. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Best Practices for Ordering and Handling qPCR Probes | National Plant Diagnostic Network [npdn.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 13. benchchem.com [benchchem.com]
How to prevent non-specific binding of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the fluorescently labeled peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2. Our goal is to help you minimize non-specific binding and achieve reliable, high-quality experimental results.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can manifest as high background signal, low signal-to-noise ratio, or false positives in your experiments. The following guide will help you diagnose and address the potential causes of NSB for Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
Problem: High Background Signal in Your Assay
This is the most common indication of non-specific binding. The hydrophobic nature of the NBD dye and several amino acid residues (Trp, Phe, Nle) in the peptide, along with the benzoyl group, can lead to its adsorption to various surfaces.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Blocking | Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA). Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Test alternative blocking agents such as non-fat dry milk, casein, or a commercially available protein-free blocking buffer.[1][2][3] | Significant reduction in background signal, leading to an improved signal-to-noise ratio. |
| Suboptimal Buffer Composition | Ionic Strength: Increase the salt concentration in your assay and wash buffers. A final concentration of 150-500 mM NaCl is often effective at reducing electrostatic interactions. pH: Optimize the pH of your buffers. While the exact isoelectric point (pI) of this modified peptide is not readily available, testing a range of pH values (e.g., 6.5, 7.4, 8.0) can help identify the pH at which NSB is minimized. | Decreased non-specific binding due to the shielding of electrostatic charges and minimizing charge-based interactions with surfaces.[4] |
| Hydrophobic Interactions | Add a non-ionic detergent to your assay and wash buffers. Common choices include Tween-20 (0.05% - 0.1% v/v) or Triton X-100 (0.01% - 0.1% v/v).[5][6] These detergents help to disrupt non-specific hydrophobic interactions.[5][6] | Reduction in background signal caused by the peptide sticking to plasticware, membranes, or other hydrophobic surfaces in your assay. |
| Peptide Aggregation | If you suspect the peptide is aggregating at high concentrations, consider performing a pre-clearing step by centrifuging your peptide stock solution before dilution. The addition of a non-ionic detergent can also help prevent aggregation-based false positives.[7] | Improved consistency and reduced variability in your results. |
| Binding to Plasticware | Use low-protein-binding microplates and pipette tips. Pre-treating plates and tips with a blocking agent can also mitigate this issue.[4] | Minimized loss of peptide to container walls and reduced background from peptide adsorbed to the assay vessel. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the non-specific binding of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2?
A1: The non-specific binding of this peptide is primarily attributed to two factors:
-
Hydrophobicity: The peptide contains a benzoyl (Bz) group, a hydrophobic NBD (nitrobenzodiazole) fluorescent dye, and several hydrophobic/aromatic amino acids (tryptophan, phenylalanine, and norleucine).[8] These components can interact non-specifically with hydrophobic surfaces such as plasticware, membranes, and other proteins. The NBD dye itself is known to be hydrophobic.
-
Electrostatic Interactions: Although the net charge of the peptide at a given pH is not precisely known without its isoelectric point, charged residues can interact with charged surfaces, leading to non-specific binding.
Q2: Which blocking agent is best for my assay?
A2: The optimal blocking agent is application-dependent, and empirical testing is often necessary.[3] Here are some common choices:
-
Bovine Serum Albumin (BSA): A widely used and generally effective blocking agent, typically at concentrations of 1-5%.[2]
-
Non-Fat Dry Milk: Another common and inexpensive option, often used at 0.2-5%. However, it should be avoided in assays involving avidin-biotin systems due to the presence of endogenous biotin.
-
Normal Serum: Using normal serum from the same species as your secondary antibody (at 1-5%) can be very effective in blocking non-specific antibody binding in immunoassays.[2][9]
-
Protein-Free Blockers: Commercially available synthetic blocking agents can be advantageous as they reduce the risk of cross-reactivity that can occur with protein-based blockers.[3]
Q3: How does Tween-20 help in reducing non-specific binding, and what concentration should I use?
A3: Tween-20 is a non-ionic detergent that is commonly added to wash and blocking buffers to reduce non-specific hydrophobic interactions.[6] It works by disrupting these weak interactions without typically affecting specific antibody-antigen binding. A concentration of 0.05% to 0.1% (v/v) is generally effective.[5] It is important to optimize the concentration, as excessive amounts of detergent can sometimes disrupt specific interactions.
Q4: Can the pH and ionic strength of my buffers really make a difference?
A4: Yes, both pH and ionic strength can significantly impact non-specific binding.
-
pH: The pH of your buffers affects the charge of both the peptide and the surfaces it may interact with. By adjusting the pH, you can minimize electrostatic attraction.
-
Ionic Strength: Increasing the ionic strength of your buffers (e.g., by adding NaCl) can shield electrostatic interactions between the peptide and other charged molecules or surfaces, thereby reducing non-specific binding.
Q5: I'm performing a cell-based fluorescence imaging experiment and see high background. What should I do?
A5: For fluorescence imaging, high background can be due to non-specific binding of the fluorescent peptide or autofluorescence of the cells/tissue.
-
To address non-specific peptide binding: Follow the troubleshooting steps outlined above, such as optimizing blocking, washing, and buffer conditions.
-
To address autofluorescence:
-
Observe an unstained control sample to assess the level of endogenous fluorescence.
-
If possible, choose a fluorophore that emits in a spectral region with low autofluorescence (e.g., red or far-red).
-
Use appropriate excitation and emission filters to minimize the detection of out-of-spectrum autofluorescence.
-
For plant tissues, chlorophyll and lignin are major sources of autofluorescence.[10] Specific protocols exist for reducing this, such as tissue clearing.[10]
-
Quantitative Data Summary
The optimal concentrations for reagents to minimize non-specific binding should be determined empirically for each specific assay. The table below provides common starting concentration ranges for various blocking agents and additives.
| Reagent | Common Concentration Range | Primary Purpose | Typical Assays |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Blocks non-specific protein binding sites. | ELISA, Western Blot, IHC, Cell-based assays |
| Non-Fat Dry Milk | 0.2 - 5% (w/v) | Blocks non-specific protein binding sites. | ELISA, Western Blot |
| Normal Serum | 1 - 10% (v/v) | Reduces non-specific binding of secondary antibodies. | IHC, ELISA |
| Tween-20 | 0.05 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. | ELISA, Western Blot, and other immunoassays |
| Triton X-100 | 0.01 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. | ELISA, Cell lysis, Permeabilization |
| Sodium Chloride (NaCl) | 150 - 500 mM | Reduces non-specific electrostatic interactions. | Various binding assays |
Experimental Protocols
Protocol 1: General ELISA Protocol to Minimize Non-Specific Binding
This protocol provides a general framework for an indirect ELISA, focusing on steps to reduce NSB.
-
Coating: Dilute the antigen to 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6) and add 100 µL to each well of a high-binding 96-well plate. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200-300 µL/well of blocking buffer (e.g., PBS with 1-3% BSA and 0.05% Tween-20). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Peptide Incubation: Add 100 µL of your fluorescent peptide, diluted to the desired concentration in blocking buffer, to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer, with a final 5-minute soak during the last wash to reduce background.
-
Detection: Read the fluorescence on a suitable plate reader at the appropriate excitation and emission wavelengths for the NBD dye (Excitation max ~467 nm, Emission max ~538 nm).
Protocol 2: Cell-Based Fluorescence Staining with Reduced Non-Specific Binding
This protocol is a general guide for staining adherent cells with the fluorescent peptide.
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.
-
Fixation (Optional): If required, fix the cells (e.g., with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature). If staining live cells, skip this step.
-
Washing: Gently wash the cells three times with PBS.
-
Blocking: Incubate the cells with a blocking buffer (e.g., PBS with 1% BSA, 0.1% Tween-20, and 150 mM NaCl) for 30-60 minutes at room temperature.
-
Peptide Incubation: Dilute the Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 peptide to the final working concentration in the blocking buffer. Remove the blocking buffer from the cells and add the peptide solution. Incubate for the desired time (e.g., 1-3 hours) at the appropriate temperature, protected from light.
-
Washing: Wash the cells three to five times with the blocking buffer (or a wash buffer with a lower BSA concentration) to remove unbound peptide.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for the NBD dye. Include a negative control (cells without the fluorescent peptide) to assess autofluorescence.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot non-specific binding of your fluorescent peptide.
Caption: A flowchart outlining a systematic approach to troubleshooting high non-specific binding.
References
- 1. labcluster.com [labcluster.com]
- 2. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Autofluorescence with NBD-Based Probes
Welcome to the technical support center for effectively managing cellular autofluorescence when utilizing Nitrobenzoxadiazole (NBD)-based fluorescent probes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure high-quality, reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is cellular autofluorescence and why is it a problem when using NBD-based probes?
A1: Cellular autofluorescence is the natural emission of light by endogenous biomolecules within cells when excited by light.[1] Common sources include flavins, NADH, collagen, elastin, and lipofuscin.[2][3] This phenomenon becomes a significant issue when using NBD-based probes because the broad emission spectra of these autofluorescent molecules often overlap with the fluorescence emission of NBD, which typically falls within the green to yellow range (around 530-550 nm).[3][4] This overlap can obscure the specific signal from your NBD probe, leading to a low signal-to-noise ratio, reduced sensitivity, and potentially false positive results.[2]
Q2: What are the primary causes of autofluorescence in my cell samples?
A2: Autofluorescence can be categorized into two main types:
-
Endogenous Autofluorescence: This is inherent to the biological sample and arises from naturally occurring fluorescent molecules.[5] Lipofuscin, an "aging pigment," is a particularly problematic source as it accumulates in lysosomes of aging cells and fluoresces broadly and brightly.[6][7] Other sources include metabolic coenzymes like NADH and FAD, as well as structural proteins such as collagen and elastin.[2][5]
-
Fixation-Induced Autofluorescence: The use of aldehyde fixatives, such as formaldehyde and glutaraldehyde, is a common cause of autofluorescence.[8] These fixatives can react with amines in proteins and other cellular components to form fluorescent products.[1][5] Glutaraldehyde is known to induce more intense autofluorescence than paraformaldehyde.[9]
Q3: How can I determine if the background signal in my images is from autofluorescence or non-specific probe binding?
A3: To distinguish between autofluorescence and non-specific staining, it is crucial to include proper controls in your experiment.[6][10] The most important control is an unstained sample that has undergone the same fixation and processing steps as your stained samples. By imaging this unstained control using the same settings as your experimental samples, you can visualize the level and localization of the inherent autofluorescence.[2] If the background signal is present in the unstained sample, it is attributable to autofluorescence.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and mitigating autofluorescence in your experiments with NBD-based probes.
Problem 1: High background fluorescence obscuring the NBD probe signal.
High background can make it difficult to distinguish the specific signal from your NBD probe. Follow this workflow to identify the source and implement a solution.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Causes of Autofluorescence [visikol.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. biotium.com [biotium.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. benchchem.com [benchchem.com]
Optimizing antibody and probe concentrations for dual-labeling experiments.
Welcome to the technical support center for optimizing antibody and probe concentrations in dual-labeling immunofluorescence experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-quality, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during dual-labeling experiments.
Q1: Why is my signal weak or absent for one or both of my targets?
A1: Weak or no signal can be caused by several factors.[1][2][3] Check the following:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too low. It is recommended to perform an antibody titration to determine the optimal dilution.[4][5]
-
Antibody Compatibility: Ensure your secondary antibody is compatible with the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[2]
-
Photobleaching: Fluorophores can fade when exposed to light. Minimize light exposure and use an anti-fade mounting medium.[1][2][3]
-
Fixation and Permeabilization: Over-fixation can mask the epitope, while insufficient permeabilization can prevent antibodies from reaching intracellular targets. Optimize fixation time and the permeabilization agent.[2][3]
-
Reagent Storage: Improper storage of antibodies can lead to a loss of activity. Always follow the manufacturer's storage recommendations and avoid repeated freeze-thaw cycles.[2]
Q2: How can I reduce high background staining?
A2: High background can obscure your specific signal.[1][6] Consider these solutions:
-
Antibody Concentration: Excessively high primary or secondary antibody concentrations can lead to non-specific binding.[4][5][6] Titrate your antibodies to find the lowest concentration that still provides a strong positive signal.
-
Blocking: Insufficient blocking can result in non-specific antibody binding. Increase the blocking time or try a different blocking agent, such as serum from the same species as the secondary antibody.[1][4]
-
Washing Steps: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background. Increase the number and duration of washes.[1][5][6]
-
Autofluorescence: Some tissues have endogenous fluorescence. You can check for this by examining an unstained sample under the microscope. If autofluorescence is present, you can try using a quenching agent or selecting fluorophores in a different spectral range.[1][2]
Q3: I am seeing signal from my red fluorophore in the green channel (or vice-versa). How do I fix this?
A3: This issue, known as spectral overlap or bleed-through, occurs when the emission spectra of your two fluorophores overlap.[7][8]
-
Fluorophore Selection: Choose fluorophores with minimal spectral overlap. Use a spectrum viewer tool to check the compatibility of your chosen dyes.[7]
-
Sequential Imaging: Acquire images for each channel sequentially, using the specific excitation and emission filters for each fluorophore. This can help to minimize bleed-through.[9]
-
Compensation: For flow cytometry, compensation is a mathematical correction to remove the signal of one fluorophore from the detector of another.[8] For microscopy, some imaging software has tools for spectral unmixing.
Q4: Should I perform my dual-labeling staining simultaneously or sequentially?
A4: Both simultaneous and sequential staining protocols have their advantages and are suitable for different experimental needs.[10][11][12]
-
Simultaneous Staining: This method is faster as both primary antibodies are incubated together, followed by a cocktail of secondary antibodies.[11] It is generally recommended when your primary antibodies are from different host species.[10][12]
-
Sequential Staining: This involves incubating with the first primary antibody, followed by its corresponding secondary, and then repeating the process for the second antigen. This method can reduce the risk of cross-reactivity between secondary antibodies, especially if the primary antibodies are from the same host species.[13]
Experimental Protocols & Data Presentation
Antibody Titration
Proper antibody titration is crucial for achieving a high signal-to-noise ratio. The goal is to find the optimal antibody concentration that produces a bright, specific signal with minimal background.[14][15][16]
Methodology:
-
Prepare a dilution series of your primary antibody. A common starting point is the manufacturer's recommended concentration, followed by a series of two-fold dilutions.[14]
-
Stain your cells or tissue with each dilution in the series.
-
Incubate with a fixed, optimal concentration of the corresponding fluorescently labeled secondary antibody.
-
Image all samples using identical acquisition settings (e.g., laser power, gain, exposure time).
-
Analyze the images to determine the dilution that provides the best signal-to-noise ratio. This is often a balance between achieving a strong positive signal and maintaining low background fluorescence.[16]
Example Titration Data:
The following tables illustrate how to structure the results of a primary antibody titration experiment.
Table 1: Primary Antibody 1 (e.g., Rabbit anti-Protein X) Titration
| Dilution | Concentration (µg/mL) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Notes |
| 1:100 | 10 | 950 | 200 | 4.75 | Bright signal, high background |
| 1:200 | 5 | 920 | 100 | 9.20 | Bright signal, moderate background |
| 1:400 | 2.5 | 850 | 50 | 17.00 | Optimal: Strong signal, low background |
| 1:800 | 1.25 | 600 | 45 | 13.33 | Weaker signal |
| 1:1600 | 0.625 | 350 | 40 | 8.75 | Very weak signal |
Table 2: Primary Antibody 2 (e.g., Mouse anti-Protein Y) Titration
| Dilution | Concentration (µg/mL) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Notes |
| 1:250 | 4 | 880 | 150 | 5.87 | Strong signal, high background |
| 1:500 | 2 | 820 | 60 | 13.67 | Optimal: Strong signal, low background |
| 1:1000 | 1 | 650 | 55 | 11.82 | Good signal, low background |
| 1:2000 | 0.5 | 400 | 50 | 8.00 | Weaker signal |
| 1:4000 | 0.25 | 200 | 45 | 4.44 | Very weak signal |
Visualizing Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental protocols.
Antibody Titration Workflow
Caption: Workflow for optimizing primary antibody concentration through titration.
Dual-Labeling Staining Protocols
Caption: Simultaneous dual immunofluorescence staining workflow.
Caption: Sequential dual immunofluorescence staining workflow.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. sinobiological.com [sinobiological.com]
- 7. 5 Tips for immunostaining using multiple labels | Proteintech Group [ptglab.com]
- 8. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 9. microscopyfocus.com [microscopyfocus.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. biocare.net [biocare.net]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. lerner.ccf.org [lerner.ccf.org]
- 15. welcome.cytekbio.com [welcome.cytekbio.com]
- 16. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Navigating Solubility Challenges of Peptide-Based Fluorescent Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with peptide-based fluorescent antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescently-labeled peptide antagonist insoluble in aqueous buffers?
A1: The insolubility of fluorescently-labeled peptide antagonists in aqueous solutions is a common issue arising from a combination of factors. The intrinsic properties of the peptide sequence, such as a high content of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine), can significantly limit water solubility.[1][2] Furthermore, the conjugation of a fluorescent dye often increases the overall hydrophobicity of the peptide, further hindering its dissolution in aqueous media.[1]
Q2: Can the choice of fluorescent dye impact the solubility of my peptide antagonist?
A2: Absolutely. Many fluorescent dyes possess aromatic ring structures that contribute to their hydrophobicity.[1] Dyes like Cyanine (Cy) dyes can decrease the water solubility of a peptide.[3] Conversely, some dyes, such as the Alexa Fluor series, are specifically designed to be more water-soluble and can be a better choice for labeling peptides intended for use in aqueous systems.[1][3]
Q3: How do I choose the right solvent to dissolve my peptide-based fluorescent antagonist?
A3: The choice of solvent depends on the peptide's properties. A general approach is to first determine if your peptide is acidic, basic, or neutral by calculating its net charge at a neutral pH.[2]
-
Acidic peptides (net negative charge) are more soluble in basic buffers.
-
Basic peptides (net positive charge) dissolve better in acidic solutions.
-
Neutral or highly hydrophobic peptides often require an initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before dilution into an aqueous buffer.[1][2]
Q4: My peptide antagonist is sensitive to oxidation. Are there any solvents I should avoid?
A4: Yes, if your peptide contains oxidation-sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), it is advisable to avoid DMSO as it can oxidize these residues.[4] In such cases, DMF is a suitable alternative organic solvent. Additionally, using degassed or oxygen-free buffers for dissolution can help prevent oxidation.[4]
Q5: I've dissolved my peptide in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A5: This is a common occurrence when the final concentration of the peptide in the aqueous buffer exceeds its solubility limit. To address this, try adding the peptide-DMSO stock solution dropwise into the vortexing aqueous buffer.[5] This gradual addition helps to prevent localized high concentrations that can lead to precipitation. If precipitation still occurs, you may need to lower the final concentration of your peptide antagonist in the assay.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization and handling of peptide-based fluorescent antagonists.
| Problem | Possible Cause | Recommended Solution |
| Lyophilized peptide is difficult to dissolve. | - High hydrophobicity of the peptide and/or fluorescent dye.- Peptide aggregation. | - Start by trying to dissolve a small test amount of the peptide.[1]- For hydrophobic peptides, first dissolve in a minimal amount of an organic solvent (e.g., DMSO, DMF) and then slowly dilute into the aqueous buffer.[1][2]- Use sonication in a water bath to aid dissolution and break up aggregates.[1] |
| Solution is cloudy or contains visible particles. | - Incomplete dissolution.- Peptide has exceeded its solubility limit. | - Centrifuge the solution to pellet any undissolved material.[1]- Filter the solution through a 0.22 µm filter.- Re-evaluate the dissolution protocol; a different solvent or pH may be required. |
| Loss of fluorescence intensity. | - Photobleaching due to exposure to light.- pH sensitivity of the fluorescent dye.- Degradation of the peptide or dye. | - Store fluorescent peptide solutions protected from light in amber vials or foil-wrapped tubes.[1]- Ensure the pH of your buffer is within the optimal range for your specific fluorescent dye.[1]- Aliquot the peptide solution to minimize freeze-thaw cycles.[1] |
| Peptide aggregation over time. | - Intermolecular hydrophobic interactions.- Formation of secondary structures (e.g., β-sheets). | - Store aliquots at -20°C or -80°C.[1]- Consider adding chaotropic agents like guanidine hydrochloride (GuHCl) or urea to the stock solution, if compatible with your experiment.[5] |
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Peptide-Based Fluorescent Antagonist
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening. Centrifuge the vial briefly to collect all the powder at the bottom.
-
Initial Dissolution: Add a minimal amount of 100% DMSO (or DMF if the peptide is oxidation-sensitive) to the peptide to create a concentrated stock solution (e.g., 1-10 mM).
-
Vortexing and Sonication: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate the vial in a room temperature water bath for 10-15 seconds. Repeat sonication if necessary, allowing the vial to cool on ice between sonications.[1]
-
Dilution into Aqueous Buffer: While gently vortexing your target aqueous buffer, slowly add the peptide-DMSO stock solution dropwise to achieve the desired final concentration.
-
Final Preparation: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. For long-term storage, aliquot the solution into single-use tubes and store at -20°C or -80°C, protected from light.[1]
Protocol 2: Solubilization of a Charged Peptide-Based Fluorescent Antagonist
-
Determine Peptide Charge: Calculate the net charge of your peptide at neutral pH.
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
-
Acidic Peptides (Net Negative Charge):
-
Attempt to dissolve the peptide in a small amount of a basic buffer (e.g., 0.1 M ammonium bicarbonate).
-
If solubility is still an issue, a small amount of a dilute basic solution (e.g., 0.1% ammonium hydroxide) can be added, followed by dilution with the experimental buffer.
-
-
Basic Peptides (Net Positive Charge):
-
Try to dissolve the peptide in a small volume of an acidic solution (e.g., 10% acetic acid or 0.1% trifluoroacetic acid).
-
Once dissolved, dilute to the final concentration with your experimental buffer.
-
Signaling Pathway and Experimental Workflow Visualizations
Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR). A fluorescently labeled GnRH antagonist would bind to the GnRH receptor and inhibit the downstream signaling cascade.[6][7][8]
Caption: Simplified GnRH receptor signaling pathway.
Experimental Workflow: Competitive Binding Assay
This workflow outlines a typical competitive binding assay to determine the binding affinity of an unlabeled peptide antagonist by measuring the displacement of a fluorescently labeled ligand.
Caption: Workflow for a competitive binding assay.
References
- 1. Binding of agonist but not antagonist leads to fluorescence resonance energy transfer between intrinsically fluorescent gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake of a Fluorescent Ligand Reveals Ghrelin O-Acyltransferase Interacts with Extracellular Peptides and Exhibits Unexpected Localization for a Secretory Pathway Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Alternatives to Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 for studying NK2 receptor trafficking.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of fluorescent and non-fluorescent alternatives to the peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 for studying Neurokinin 2 (NK2) receptor trafficking. This document outlines key performance data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
The study of G-protein coupled receptor (GPCR) trafficking, particularly internalization and subsequent intracellular sorting, is crucial for understanding receptor regulation and for the development of novel therapeutics. The Neurokinin 2 (NK2) receptor, a class A GPCR, plays a significant role in various physiological processes, making it an important drug target. The NBD-labeled heptapeptide, Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, has been a valuable tool for visualizing NK2 receptor dynamics. However, a range of alternative ligands, both fluorescent and non-fluorescent, offer distinct advantages for diverse experimental needs. This guide provides an objective comparison of these alternatives to aid researchers in selecting the most appropriate tool for their specific application.
Fluorescent Alternatives: NBD-Labeled GR94800 Analogs
A series of fluorescent antagonists for the NK2 receptor have been developed based on the selective antagonist GR94800. These analogs, labeled with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, offer a direct means to visualize receptor trafficking. The parent compound, Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, itself is a potent fluorescent antagonist of the NK2 receptor with a pKi of 8.87.
Quantitative Data Summary: Binding Affinities
The following table summarizes the binding affinities (pKi) of several NBD-labeled GR94800 analogs for the human NK2 receptor, providing a basis for comparison of their potencies.
| Compound Name | Spacer Arm Length | Fluorophore | pKi for NK2 Receptor | Selectivity over NK1/NK3 |
| Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 (Target Peptide) | - | NBD | 8.87 | High |
| N-alpha-benzoyl-Lys(epsilon-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | Long | NBD | 8.83 | High |
| N-alpha-benzoyl-Orn(delta-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | Medium | NBD | 8.84 | High |
| N-alpha-benzoyl-Dab(gamma-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | Short | NBD | 8.87 | High |
Data synthesized from studies on fluorescent NK2 receptor ligands.
Non-Fluorescent Alternatives: Saredutant and Ibodutant
For studies where a fluorescent tag may interfere with downstream applications or when using indirect detection methods, non-fluorescent antagonists provide a valuable alternative. Saredutant (SR-48968) and Ibodutant (MEN15596) are two well-characterized, potent, and selective non-peptide NK2 receptor antagonists.
Quantitative Data Summary: Binding Affinities
The table below compares the binding affinities (pKi) of Saredutant and Ibodutant for the human NK2 receptor.
| Compound Name | pKi for NK2 Receptor |
| Saredutant | 9.2 |
| Ibodutant | 9.9 |
Data from comparative radioligand binding assays.[1]
NK2 Receptor Signaling Pathways
Activation of the NK2 receptor initiates a cascade of intracellular signaling events. Primarily, it couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and activation of protein kinase C (PKC). There is also evidence for NK2 receptor coupling to Gs proteins, which would lead to an increase in cyclic AMP (cAMP) levels. Following agonist binding, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.
Figure 1. Simplified signaling pathways of the NK2 receptor.
Experimental Protocols
General Experimental Workflow for Studying NK2 Receptor Trafficking
The following diagram outlines a general workflow for investigating NK2 receptor internalization and trafficking using fluorescent or non-fluorescent ligands.
Figure 2. General workflow for NK2 receptor trafficking studies.
Detailed Methodologies
1. Confocal Microscopy for Receptor Internalization
This protocol allows for the direct visualization of fluorescent ligand-receptor complex internalization.
-
Cell Culture and Plating:
-
Culture cells stably expressing the human NK2 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed cells onto glass-bottom dishes or coverslips suitable for confocal microscopy and allow them to adhere overnight.
-
-
Ligand Incubation and Internalization:
-
Wash cells with pre-warmed imaging buffer (e.g., HBSS with calcium and magnesium).
-
Incubate cells with the fluorescent ligand (e.g., N-alpha-benzoyl-Dab(gamma-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2) at a predetermined concentration (typically in the low nanomolar range) in imaging buffer at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to observe the kinetics of internalization.
-
-
Image Acquisition:
-
Following incubation, wash the cells three times with ice-cold imaging buffer to remove unbound ligand and stop the internalization process.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature (optional, for endpoint assays).
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Acquire images using a confocal laser scanning microscope with appropriate laser lines and emission filters for the NBD fluorophore (Excitation ~465 nm, Emission ~535 nm).
-
-
Data Analysis:
-
Quantify the degree of internalization by measuring the fluorescence intensity within intracellular vesicles compared to the plasma membrane using image analysis software (e.g., ImageJ/Fiji).
-
2. Flow Cytometry for Quantifying Receptor Internalization
This method provides a quantitative measure of the loss of surface receptors upon ligand binding.
-
Cell Preparation:
-
Culture and harvest cells expressing the NK2 receptor.
-
Resuspend cells in FACS buffer (e.g., PBS with 1% BSA).
-
-
Ligand Incubation:
-
Incubate the cell suspension with the test ligand (fluorescent or non-fluorescent) at 37°C for a defined period to induce internalization.
-
-
Staining of Surface Receptors:
-
For non-fluorescent ligands, or to specifically label the surface receptor population, wash the cells with cold FACS buffer to stop internalization.
-
Incubate the cells with a primary antibody targeting an extracellular epitope of the NK2 receptor on ice.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
For fluorescent ligands, the initial incubation serves as the staining step.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer. The decrease in mean fluorescence intensity of the cell population correlates with the extent of receptor internalization.
-
3. Calcium Mobilization Assay
This functional assay measures the activation of the Gq/11 signaling pathway.
-
Cell Preparation:
-
Plate NK2 receptor-expressing cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject the test ligand (agonist or antagonist) and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
4. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated NK2 receptor, a key step in desensitization and internalization.
-
Cell Line:
-
Use a commercially available cell line engineered to express the NK2 receptor and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin assay).
-
-
Assay Protocol:
-
Plate the cells in a white, solid-bottom 96-well plate.
-
Add the test compounds (agonists or antagonists).
-
Incubate according to the manufacturer's protocol to allow for β-arrestin recruitment.
-
Add the detection reagents and measure the resulting chemiluminescent signal. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Conclusion
The selection of a suitable ligand for studying NK2 receptor trafficking depends on the specific experimental goals. Fluorescent analogs of GR94800, including the target peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, are excellent tools for direct visualization of receptor movement and offer high binding affinity. Non-fluorescent antagonists like Saredutant and Ibodutant are valuable for functional assays where a fluorescent tag is undesirable and for competition binding studies. Ibodutant, in particular, exhibits a very high affinity for the NK2 receptor. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make informed decisions to advance their understanding of NK2 receptor dynamics and its role in health and disease.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent peptide antagonist, Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, focusing on its cross-reactivity with related neurokinin receptors. The content herein is supported by experimental data from peer-reviewed literature to facilitate an objective evaluation of its receptor selectivity profile.
Introduction
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a fluorescent-labeled peptide developed as a high-affinity antagonist for the neurokinin 2 (NK2) receptor.[1] It is a derivative of the selective NK2 antagonist, GR94800, incorporating the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. This modification allows for its use in fluorescence-based assays, such as flow cytometry and fluorescence microscopy, to study NK2 receptor expression and ligand-receptor interactions. Understanding its selectivity across the neurokinin receptor family—comprising NK1, NK2, and NK3 receptors—is critical for the accurate interpretation of experimental results and for its potential development as a specific pharmacological tool.
Quantitative Comparison of Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (pKi) | Reference Compound |
| Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 | NK2 | 8.87 | N/A |
| NK1 | Data not available (reported as highly selective for NK2) | N/A | |
| NK3 | Data not available (reported as highly selective for NK2) | N/A |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathways and Mechanism of Action
Neurokinin receptors are members of the G protein-coupled receptor (GPCR) superfamily. Upon activation by their endogenous tachykinin ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), they primarily couple to the Gαq/11 family of G proteins. This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 acts as a competitive antagonist, binding to the NK2 receptor without initiating this signaling cascade and preventing the binding of endogenous agonists like Neurokinin A.
Experimental Protocols
Radioligand Binding Assay for Cross-Reactivity Assessment
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, for NK1, NK2, and NK3 receptors.
1. Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK1, NK2, or NK3 receptors.[2]
-
Radioligands:
-
For NK1: [³H]-Substance P
-
For NK2: [¹²⁵I]-Neurokinin A
-
For NK3: [³H]-Senktide
-
-
Test Compound: Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2
-
Non-specific Binding Control: High concentration of a known non-labeled antagonist for each receptor (e.g., Aprepitant for NK1, SR48968 for NK2, Osanetant for NK3).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates and Glass Fiber Filters (GF/C): Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Fluid and Scintillation Counter.
-
Filtration Manifold.
2. Procedure:
-
Thaw the cell membranes on ice and dilute to the appropriate concentration in ice-cold Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of radioligand, and 50 µL of cell membranes.
-
Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of cell membranes.
-
Competitive Binding: 25 µL of the test compound at various concentrations, 25 µL of radioligand, and 50 µL of cell membranes.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Calcium Mobilization Assay
This protocol outlines a method to assess the antagonist activity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the target receptors.
1. Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing human NK1, NK2, or NK3 receptors.
-
Agonists: Substance P (for NK1), Neurokinin A (for NK2), Senktide (for NK3).
-
Test Compound: Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
-
Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader with an injection system.
2. Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the EC80 concentration of the respective agonist and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
3. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the vehicle control (0%).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value for the inhibition of the agonist-induced response.
Conclusion
References
Fluorescent Antagonists Emerge as a Superior Alternative to Radiolabeled Ligands for NK2 Receptor Studies
A detailed comparison reveals significant advantages in safety, versatility, and real-time analysis for non-radioactive probes in neurokinin-2 receptor research, heralding a shift in methodologies for drug discovery and development.
In the intricate world of G-protein coupled receptor (GPCR) research, the neurokinin-2 (NK2) receptor stands as a significant therapeutic target for a range of conditions including inflammatory responses, pain, and gastrointestinal disorders.[1] For decades, the gold standard for studying ligand-receptor interactions has been the use of radiolabeled ligands. However, the emergence of high-affinity fluorescent antagonists is revolutionizing the field, offering a safer, more versatile, and equally potent alternative for probing the complexities of the NK2 receptor. This guide provides an in-depth comparison of fluorescent antagonists and radiolabeled ligands, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tools for their NK2 receptor studies.
Key Advantages of Fluorescent Antagonists
Fluorescent ligands present a multitude of benefits over their radioactive counterparts, primarily centered around safety, experimental flexibility, and the ability to perform real-time measurements in living cells.
Enhanced Safety and Reduced Costs: The most significant advantage of fluorescent probes is the elimination of radioactivity. This circumvents the stringent safety protocols, specialized handling and disposal procedures, and the associated high costs of working with radioactive materials.[2][3] This not only creates a safer laboratory environment but also streamlines experimental workflows and reduces the financial burden of research.[2]
Real-Time and In-Situ Analysis: Unlike radioligand binding assays, which typically provide endpoint measurements, fluorescent ligands enable the dynamic, real-time observation of receptor-ligand interactions in living cells.[2][3] This allows for kinetic binding studies and the direct visualization of receptor localization, trafficking, and internalization, providing deeper insights into receptor pharmacology.[2][4]
Versatility in Application: Fluorescent antagonists are compatible with a wide array of modern analytical techniques. These include fluorescence microscopy, flow cytometry, high-content screening (HCS), and fluorescence resonance energy transfer (FRET) studies.[5][6][7] This versatility allows for a multi-faceted investigation of the NK2 receptor within a single experimental framework.
High Affinity and Specificity: The development of specific fluorescent antagonists for the NK2 receptor has yielded probes with high affinity, comparable to that of established radioligands. For instance, several fluorescent derivatives of the selective NK2 antagonist GR94800 have been synthesized and shown to retain high binding affinities for the NK2 receptor.[5]
Comparative Performance Data
The following table summarizes the key performance characteristics of fluorescent antagonists versus radiolabeled ligands for NK2 receptor studies, based on available experimental data.
| Feature | Fluorescent Antagonist | Radiolabeled Ligand |
| Safety | Non-radioactive, minimal safety concerns | Radioactive, requires specialized handling and disposal |
| Cost | Lower overall cost (no radioactive waste disposal) | Higher cost due to radioisotope procurement and disposal |
| Temporal Resolution | Real-time kinetic measurements possible | Primarily endpoint measurements |
| Spatial Resolution | High-resolution imaging in live cells | Lower resolution, often requires cell fixation |
| Assay Throughput | Amenable to high-throughput screening formats | More cumbersome for high-throughput applications |
| Example NK2 Probe | N-alpha-benzoyl-Dab(gamma-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | [3H]GR100679 |
| Reported Affinity (pKi) | 8.87 for NK2 receptor[5] | pKi of 9.51 for human NK2 receptor[8] |
Experimental Methodologies
Detailed protocols for performing binding assays using both fluorescent antagonists and radiolabeled ligands are provided below to illustrate the practical differences in their application.
Fluorescent Antagonist Binding Assay Protocol (Whole-Cell)
This protocol is a representative example for a whole-cell binding assay using a fluorescent antagonist.
-
Cell Culture: Plate cells expressing the NK2 receptor in a 96-well plate and culture overnight.
-
Competitor Addition: Aspirate the culture medium and add serum-free media with or without the desired concentration of a non-labeled competitor compound. Incubate for 30 minutes at 37°C.[9]
-
Fluorescent Ligand Addition: Add the fluorescent NK2 antagonist to each well at its final working concentration. Incubate for an additional 30 minutes at 37°C.[9]
-
Washing: Gently wash the cells twice with ice-cold Hank's Balanced Salt Solution (HBSS) to remove unbound fluorescent ligand.[9]
-
Data Acquisition: Add a final volume of 100 µL of HBSS to each well and measure the fluorescence intensity using a plate reader or a high-content imager.[9]
-
Data Analysis: Determine the specific binding by subtracting the fluorescence intensity of wells containing a saturating concentration of a non-labeled competitor (non-specific binding) from the total fluorescence intensity. Calculate IC50 and Ki values using appropriate software.
Radiolabeled Ligand Binding Assay Protocol (Membrane Preparation)
This protocol outlines a typical radioligand binding assay using a filtration method.
-
Membrane Preparation: Homogenize cells or tissues expressing the NK2 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in a suitable assay buffer.[10]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [3H]GR100679), and either buffer (for total binding), a non-labeled competitor (for competition assays), or a saturating concentration of a non-labeled ligand (for non-specific binding).[10]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. This separates the bound from the free radioligand.[10]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine Kd, Bmax, and Ki values using non-linear regression analysis.[11]
Visualizing the Methodologies and Signaling Pathways
To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.
Caption: NK2 Receptor Signaling Pathways.
Caption: Comparative Experimental Workflow.
Conclusion
The transition from radiolabeled ligands to fluorescent antagonists for NK2 receptor studies represents a significant advancement in GPCR research. The inherent safety, cost-effectiveness, and experimental versatility of fluorescent probes, coupled with their ability to provide real-time data in a cellular context, offer a compelling case for their adoption. While radioligand binding assays remain a valuable tool, particularly for their high sensitivity in certain applications, the multifaceted advantages of fluorescent antagonists position them as a superior choice for many modern research questions. As the development of novel fluorophores and labeling strategies continues, the utility of fluorescent ligands in elucidating the complex biology of the NK2 receptor and accelerating drug discovery is set to expand even further.
References
- 1. benehealth.com [benehealth.com]
- 2. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
- 3. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.hellobio.com [cdn.hellobio.com]
- 7. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance comparison of NBD versus other fluorophores for peptide labeling.
For researchers, scientists, and drug development professionals, the selection of the right fluorophore for peptide labeling is a critical decision that directly impacts experimental success. This guide provides an objective comparison of the performance of Nitrobenzoxadiazole (NBD) against other common fluorophores, supported by experimental data, to facilitate an informed choice for your specific research needs.
Nitrobenzoxadiazole (NBD) has been a workhorse in fluorescence labeling due to its small size, environmental sensitivity, and reactivity with primary amines and thiols.[1] However, the advent of newer generations of fluorescent dyes necessitates a careful evaluation of NBD's performance in the context of currently available alternatives. This guide delves into a head-to-head comparison of key performance metrics, provides detailed experimental protocols, and visualizes relevant biological and experimental workflows.
Data Presentation: A Quantitative Look at Fluorophore Performance
The selection of a fluorophore is often a trade-off between various photophysical properties. The following tables summarize the key quantitative data for NBD and a selection of popular alternative fluorophores commonly used for peptide labeling.
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| NBD | ~465 - 485 | ~515 - 535 | ~19,500 - 25,000 | 0.04 - 0.3 (highly solvent dependent) | ~50 - 70 |
| Fluorescein (FITC/FAM) | ~494 | ~520 | ~70,000 - 82,700 | 0.3 - 0.9 | ~26 |
| Rhodamine (TAMRA) | ~546 | ~580 | ~80,000 | 0.1 - 0.4 | ~34 |
| BODIPY FL | ~503 | ~512 | ~80,000 | > 0.9 | ~9 |
| Cyanine 3 (Cy3) | ~550 | ~570 | ~150,000 | 0.15 - 0.3 | ~20 |
| Cyanine 5 (Cy5) | ~646 | ~662 | ~250,000 | 0.2 - 0.3 | ~16 |
| Alexa Fluor 488 | ~495 | ~519 | ~72,000 | 0.92 | ~24 |
| Alexa Fluor 647 | ~651 | ~671 | ~265,000 | 0.33 | ~20 |
Table 1: Photophysical Properties of Common Fluorophores for Peptide Labeling. Data compiled from various sources. Note that the exact values can vary depending on the conjugation partner and the local environment.
| Fluorophore | Photostability | Environmental Sensitivity | Key Advantages | Key Disadvantages |
| NBD | Low | High (fluorescence increases in nonpolar environments) | Small size, environmentally sensitive, good for probing binding events.[2] | Low quantum yield in aqueous solutions, poor photostability.[3] |
| Fluorescein (FITC/FAM) | Low to Moderate | High (pH sensitive) | High quantum yield, widely available. | Prone to photobleaching, pH sensitivity can be a drawback. |
| Rhodamine (TAMRA) | High | Low | Bright, photostable, less pH sensitive than fluorescein.[3] | Can be prone to self-quenching at high labeling densities. |
| BODIPY FL | High | Low | High quantum yield, narrow emission spectra, photostable.[4] | Can be more expensive than traditional dyes. |
| Cyanine Dyes (Cy3, Cy5) | Moderate to High | Low | High extinction coefficients, available in a wide range of wavelengths. | Can be susceptible to ozone-mediated degradation (Cy5). |
| Alexa Fluor Dyes | High | Low | Very bright, highly photostable, pH insensitive, good water solubility.[2] | Higher cost compared to other dyes. |
Table 2: Qualitative Performance Comparison of Fluorophores.
Mandatory Visualization
To better illustrate the applications and methodologies discussed, the following diagrams have been generated using the DOT language.
Figure 1: GPCR signaling pathway initiated by a fluorescently labeled peptide ligand.
Figure 2: Experimental workflow for fluorescently labeling peptides.
Figure 3: Principle of a FRET-based protease assay using a dual-labeled peptide.
Experimental Protocols
Reproducibility in fluorescence-based assays is critically dependent on robust and well-documented protocols. Below are detailed methodologies for key experiments.
General Protocol for Peptide Labeling with Amine-Reactive NHS Ester Dyes
This protocol is a general guideline for labeling peptides with N-hydroxysuccinimide (NHS) ester-functionalized fluorophores, which react with primary amines (N-terminus and lysine side chains).
Materials:
-
Peptide with at least one primary amine.
-
Amine-reactive fluorophore (NHS ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional).
-
Purification system (e.g., reversed-phase HPLC, size-exclusion chromatography).
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the Labeling Buffer at a concentration of 1-5 mg/mL.
-
Prepare Fluorophore Solution: Immediately before use, dissolve the amine-reactive fluorophore in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the dissolved fluorophore to the peptide solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled peptide from unreacted fluorophore and other byproducts using an appropriate purification method. For most peptides, reversed-phase HPLC is the method of choice.
-
Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry and determine the degree of labeling (DOL) using UV-Vis spectrophotometry.
Specific Protocol for Labeling Peptides with NBD-Cl
This protocol outlines the labeling of peptides with 4-chloro-7-nitrobenzofurazan (NBD-Cl), which reacts with primary and secondary amines, as well as thiols.[1]
Materials:
-
Peptide containing a primary amine or thiol group.
-
NBD-Cl.
-
Anhydrous dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium borate buffer, pH 8.0-9.0.
-
Trifluoroacetic acid (TFA).
-
Reversed-phase HPLC system with a C18 column.
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the Reaction Buffer.
-
Prepare NBD-Cl Solution: Prepare a fresh stock solution of NBD-Cl in DMF (e.g., 10 mg/mL).[1]
-
Labeling Reaction: Add a 5-10 fold molar excess of the NBD-Cl solution to the peptide solution.[1] For selective N-terminal labeling, a lower molar excess (1-3 fold) and a pH of 7.5 can be used.[1]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours in the dark. The optimal time and temperature should be determined empirically.[1]
-
Purification: Acidify the reaction mixture with a small amount of TFA.[1] Purify the NBD-labeled peptide using RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA. Monitor the elution at both 220 nm (peptide backbone) and ~470 nm (NBD group).[1]
-
Verification: Confirm the successful labeling and purity of the peptide by mass spectrometry.
Performance Comparison: NBD in the Context of Modern Fluorophores
Brightness and Photostability: NBD generally exhibits a lower quantum yield and is more prone to photobleaching compared to modern fluorophores like Alexa Fluor and some BODIPY and rhodamine derivatives.[3][4] This can be a significant limitation in applications requiring high sensitivity or long-term imaging. The fluorescence of NBD is also highly sensitive to its environment, being significantly quenched in aqueous solutions and brighter in hydrophobic environments.[5] While this solvatochromism can be advantageous for probing binding events and conformational changes, it complicates quantitative measurements.[2] In contrast, dyes like Alexa Fluor 488 offer consistently high quantum yields that are largely independent of their environment.[2]
Size and Perturbation: A key advantage of NBD is its relatively small size, which can minimize the potential for steric hindrance and perturbation of the labeled peptide's biological activity.[6][7] This is an important consideration, especially when labeling small peptides or at sites critical for interaction.
Spectral Properties: NBD has a moderate Stokes shift, which is the separation between the excitation and emission maxima. Newer fluorophores, including some recently developed NBD derivatives, can offer very large Stokes shifts, which is beneficial for reducing background fluorescence and improving signal-to-noise ratios in imaging applications.[6][7]
NBD remains a valuable tool for peptide labeling, particularly when its small size and environmental sensitivity are advantageous for specific applications like probing membrane insertion or protein binding. However, for applications demanding high brightness, photostability, and quantitative accuracy, newer generation fluorophores such as Alexa Fluor, BODIPY, and certain rhodamine and cyanine dyes often represent a superior choice. The selection of the optimal fluorophore will always depend on a careful consideration of the specific experimental requirements and the trade-offs between the various performance characteristics outlined in this guide.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]
- 7. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotype Controls and Blocking Strategies for Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 Experiments
For researchers, scientists, and drug development professionals utilizing the fluorescent NK2 receptor antagonist, Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, ensuring the specificity of experimental results is paramount. This guide provides a comprehensive comparison of appropriate controls and blocking strategies, supported by experimental data and detailed protocols, to distinguish specific binding from non-specific interactions.
The fluorescent peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a potent and selective antagonist for the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in various physiological processes.[1] Its fluorescent properties make it a valuable tool for visualizing and quantifying NK2 receptor expression and localization. However, as with any fluorescent probe, careful consideration of controls is necessary to validate the observed signal.
Unlike antibody-based experiments where isotype controls are standard, for a fluorescently labeled peptide, the concept of an "isotype" does not directly apply. Instead, control strategies focus on demonstrating binding specificity through competition assays and assessing non-specific binding.
Comparison of Control and Blocking Strategies
The most effective method to confirm the specificity of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 binding is through competition with an unlabeled ligand that has a known affinity for the NK2 receptor. This can be the unlabeled version of the fluorescent peptide itself or another known NK2 receptor antagonist.
| Control/Blocking Strategy | Principle | Advantages | Disadvantages |
| Unlabeled Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 | Competition for the same binding site on the NK2 receptor. | Direct competition, provides a clear measure of specific binding. | Requires synthesis or purchase of the unlabeled peptide. |
| Known Non-fluorescent NK2 Receptor Antagonist (e.g., GR94800) | Competition for the NK2 receptor binding site.[1] | Validates that the fluorescent probe binds to the pharmacologically active site. | The competitor may have different binding kinetics than the fluorescent probe. |
| Cells Lacking NK2 Receptor Expression | Negative control to assess non-specific binding to other cellular components. | Provides a baseline for non-specific cell surface interactions. | Does not account for non-specific binding to the NK2 receptor itself. |
| Excess of an Unrelated Fluorescent Peptide | Control for non-specific binding of the fluorophore or peptide backbone. | Can help identify issues with the fluorescent tag causing stickiness. | May not fully replicate the non-specific interactions of the specific peptide sequence. |
Experimental Data
The seminal work by Bradshaw et al. (1994) characterized the binding of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 (referred to as compound 5B in the paper) to Chinese Hamster Ovary (CHO) cells expressing the human NK2 receptor. The binding affinity (pKi) was determined to be 8.87, indicating a high affinity for the receptor.[1]
Table 1: Competitive Binding Data for Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2
| Competitor | Cell Line | Fluorescent Ligand Concentration | IC50 of Competitor | Reference |
| Unlabeled GR94800 | CHO cells expressing NK2 receptor | Not specified | Not explicitly stated, but used to determine the pKi of the fluorescent ligand. | [1] |
Further studies providing specific IC50 values from direct competition assays with Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 are needed to populate this table more comprehensively.
Experimental Protocols
Below are detailed methodologies for key experiments to validate the binding of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
Competitive Binding Assay using Flow Cytometry
This protocol is adapted from standard methods for fluorescent ligand binding assays.
Materials:
-
CHO cells stably expressing the human NK2 receptor.
-
Wild-type CHO cells (lacking NK2 receptor expression).
-
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
-
Unlabeled NK2 receptor antagonist (e.g., GR94800).
-
Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest CHO cells expressing the NK2 receptor and wild-type CHO cells. Wash the cells twice with cold PBS containing 0.1% BSA. Resuspend the cells to a final concentration of 1 x 10^6 cells/mL in the same buffer.
-
Competition Setup:
-
Total Binding: To a set of tubes, add 100 µL of the NK2 receptor-expressing cell suspension and a final concentration of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 (e.g., 10 nM).
-
Non-specific Binding: To another set of tubes, add 100 µL of the NK2 receptor-expressing cell suspension, the fluorescent peptide, and a high concentration of the unlabeled antagonist (e.g., 1 µM GR94800).
-
Negative Control: To a third set of tubes, add 100 µL of the wild-type CHO cell suspension and the fluorescent peptide.
-
-
Incubation: Incubate all tubes for 1 hour at 4°C in the dark to reach binding equilibrium.
-
Washing: Wash the cells three times with cold PBS with 0.1% BSA to remove unbound fluorescent peptide. Centrifuge at 300 x g for 5 minutes between each wash.
-
Flow Cytometry Analysis: Resuspend the final cell pellets in 500 µL of PBS with 0.1% BSA and analyze on a flow cytometer. Record the mean fluorescence intensity (MFI) for each sample.
-
Data Analysis:
-
Specific Binding = MFI (Total Binding) - MFI (Non-specific Binding).
-
Compare the specific binding to the MFI of the negative control cells to confirm receptor-specific binding.
-
Determination of IC50 for a Blocking Agent
This protocol determines the concentration of an unlabeled competitor that inhibits 50% of the specific binding of the fluorescent peptide.
Procedure:
-
Follow the cell preparation and incubation steps as described above.
-
Set up a series of tubes with NK2 receptor-expressing cells and a fixed concentration of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
-
Add increasing concentrations of the unlabeled competitor to these tubes.
-
Include controls for total binding (no competitor) and non-specific binding (high concentration of competitor).
-
After incubation and washing, analyze the samples by flow cytometry.
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To aid in understanding the experimental design and the underlying biological pathway, the following diagrams are provided.
By employing these rigorous control and blocking strategies, researchers can confidently utilize Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 to generate specific and reliable data on NK2 receptor biology.
References
A Comparative Guide to Analyzing Peptide-Receptor Interactions: Scatchard Analysis and Modern Alternatives
For researchers and drug development professionals, understanding the binding affinity of a ligand to its receptor is a cornerstone of pharmacology and drug discovery. This guide provides a comprehensive comparison of the traditional Scatchard analysis with modern methodologies for characterizing the binding of the fluorescent peptide antagonist, Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, to its target receptor, such as the Neurokinin-2 (NK2) receptor. While specific binding data for this exact peptide is not publicly available, this guide will utilize a hypothetical dataset to illustrate the application and interpretation of these techniques. The peptide Bz-Dab(NBD)-AwFpP-Nle-NH2, a closely related compound, is a known potent fluorescent antagonist of the NK2 receptor with a pKi of 8.87 nM[1].
Data Presentation: A Comparative Overview
The following table summarizes hypothetical binding data for Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, analyzed using both Scatchard analysis and a modern, non-linear regression approach.
| Parameter | Scatchard Analysis | Non-linear Regression (Modern Alternative) | Interpretation |
| Dissociation Constant (Kd) | 1.25 nM | 1.18 nM | A measure of the binding affinity of the peptide to its receptor. A lower Kd value indicates a higher binding affinity. |
| Maximum Binding Capacity (Bmax) | 150 fmol/mg protein | 145 fmol/mg protein | Represents the total concentration of receptor binding sites in the sample. |
| Goodness of Fit (R²) | 0.95 | 0.99 | Indicates how well the model fits the experimental data. A value closer to 1.0 suggests a better fit. |
Methodology Showdown: Scatchard vs. Modern Techniques
Scatchard Analysis: The Traditional Approach
Scatchard analysis is a graphical method used to determine the binding affinity (Kd) and the total number of binding sites (Bmax)[2]. It involves a linear transformation of the binding data, plotting the ratio of bound to free radioligand against the concentration of bound radioligand[3][4]. While historically significant, this method is now less commonly used due to certain limitations[2].
Experimental Protocol: Radioligand Binding Assay (Filtration Method)
The data for a Scatchard analysis is typically generated through a radioligand binding assay[5][6]. Below is a detailed protocol for a saturation binding experiment.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors[7].
-
The homogenate is centrifuged to pellet the membranes containing the receptors[7].
-
The membrane pellet is washed and resuspended in a suitable assay buffer[7]. The protein concentration is determined using a standard method like the BCA assay[7].
2. Saturation Binding Assay:
-
A series of dilutions of the radiolabeled peptide (e.g., ³H- or ¹²⁵I-labeled Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2) are prepared in the assay buffer[5][8].
-
For each concentration of the radiolabeled ligand, two sets of tubes are prepared: one for total binding and one for non-specific binding[9].
-
To the "total binding" tubes, add the membrane preparation and the radiolabeled peptide[8].
-
To the "non-specific binding" tubes, add the membrane preparation, the radiolabeled peptide, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites[9][10].
-
The tubes are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium[5][7].
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand[6][7].
-
The filters are washed quickly with ice-cold wash buffer to remove any unbound radioligand[7].
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter[7].
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each radioligand concentration[9].
5. Data Analysis (Scatchard Plot):
-
The specific binding data is then transformed for the Scatchard plot. The y-axis represents the ratio of the concentration of bound radioligand to the concentration of free radioligand ([Bound]/[Free]), and the x-axis represents the concentration of bound radioligand ([Bound])[2][3].
-
The data points are plotted, and a linear regression is performed.
-
The dissociation constant (Kd) is calculated from the negative reciprocal of the slope (-1/slope), and the maximum binding capacity (Bmax) is determined from the x-intercept[2][3].
Modern Alternatives: Non-Linear Regression
Modern approaches to binding data analysis utilize computer software to directly fit the untransformed data to a non-linear equation, typically the one-site binding (hyperbola) model[2].
Advantages over Scatchard Analysis:
-
Avoids Data Transformation: Non-linear regression analyzes the raw data without the transformations that can distort experimental error in Scatchard plots.
-
Improved Accuracy: It generally provides more accurate and reliable estimates of Kd and Bmax.
-
Versatility: Computer programs can easily fit more complex binding models, such as two-site binding or competitive inhibition.
Visualizing the Process and Concepts
To better illustrate the workflow and the underlying principles, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scatchard equation - Wikipedia [en.wikipedia.org]
- 3. biochemistry - Understanding Scatchard Plots - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. 'Non-specific' binding. The problem, and a solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Affinity of Unlabeled NK2 Receptor Ligands: A Comparative Guide to Competitive Binding Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of competitive binding assays to determine the affinity of unlabeled ligands for the Neurokinin-2 (NK2) receptor. This document outlines detailed experimental protocols, presents quantitative data for various ligands, and explores alternative methodologies.
The NK2 receptor, a G-protein coupled receptor (GPCR), is a key target in drug discovery for conditions such as asthma, irritable bowel syndrome, and anxiety.[1] Determining the binding affinity of novel, unlabeled compounds is a critical step in the development of new therapeutics. Competitive binding assays are the gold standard for this purpose, offering robust and quantitative data.[2]
Traditional Method: Radioligand Competitive Binding Assay
Radioligand binding assays are a sensitive and well-established method for quantifying the affinity of a test compound for a receptor.[2][3] The principle of this assay is the competition between a labeled ligand (radioligand) with a known affinity and an unlabeled test compound for binding to the NK2 receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibitory constant (Ki) of the test compound can be determined.
Experimental Protocol: Radioligand Competitive Binding Assay for NK2 Receptor
This protocol is synthesized from established methodologies for GPCR competitive binding assays.[4][5][6]
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing the human NK2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity NK2 receptor radioligand (e.g., [³H]-SR48968 or [¹²⁵I]-Neurokinin A).
-
Unlabeled Test Compounds: A series of dilutions of the unlabeled ligands to be tested.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.[5]
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[5]
-
Non-specific Binding Control: A high concentration of a known NK2 receptor ligand (e.g., unlabeled SR48968 or Neurokinin A) to determine non-specific binding.[7]
-
96-well Plates.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Filtration Manifold.
-
Scintillation Fluid and Scintillation Counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice and dilute them to the desired concentration in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of Assay Buffer for total binding or 25 µL of the non-specific binding control.
-
25 µL of the serially diluted unlabeled test compound.
-
50 µL of the radioligand diluted in Assay Buffer (at a concentration at or below its Kd).
-
100 µL of the diluted cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[5]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove any unbound radioligand.[5]
-
Counting: Dry the filters, place them in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Quantitative Data: Binding Affinities of NK2 Receptor Ligands
The following table summarizes the binding affinities of various unlabeled ligands for the NK2 receptor, as determined by competitive binding assays.
| Ligand | Radioligand Used | Receptor Source | Affinity Value | Reference |
| Neurokinin A (NKA) | [³H]SR48968 | Rat anterior pituitary cells | Two-site model (high and low affinity) | [7] |
| SR 48968 | [¹²⁵I][Lys⁵,Tyr(I₂)⁷,MeLeu⁹,Nle¹⁰]NKA(4-10) | Rat fundus, colon, bladder, vas deferens | pIC₅₀ 8.4-9.5 | [8] |
| GR 94800 | [¹²⁵I][Lys⁵,Tyr(I₂)⁷,MeLeu⁹,Nle¹⁰]NKA(4-10) | Rat fundus, colon, bladder, vas deferens | pIC₅₀ 8.4-9.5 | [8] |
| MEN 10627 | [¹²⁵I][Lys⁵,Tyr(I₂)⁷,MeLeu⁹,Nle¹⁰]NKA(4-10) | Rat fundus, colon, bladder, vas deferens | pIC₅₀ 8.4-9.5 | [8] |
| N-α-benzoyl-Dab(γ-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH₂ | Not Specified | CHO cells | pKi = 8.87 | [9] |
| N-α-benzoyl-Orn(δ-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH₂ | Not Specified | CHO cells | pKi = 8.84 | [9] |
| N-α-benzoyl-Lys(ε-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH₂ | Not Specified | CHO cells | pKi = 8.83 | [9] |
| MEN13510 | [¹²⁵I]NKA, [³H]nepadutant, [³H]saredutant | CHO cells expressing human NK2 receptor | Ki = 6.4 nM | [10] |
Alternative Methodologies
While radioligand binding assays are powerful, the use of radioactive materials presents safety, regulatory, and disposal challenges.[5] This has led to the development of non-radioactive alternatives.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer).[11] When the small fluorescent tracer is unbound, it rotates rapidly, resulting in low polarization. Upon binding to the larger NK2 receptor, its rotation slows, leading to an increase in polarization. An unlabeled test compound will compete with the tracer for binding to the receptor, causing a decrease in polarization.[12]
Experimental Workflow: Fluorescence Polarization Competitive Binding Assay
-
Reagent Preparation: Prepare solutions of the NK2 receptor, a fluorescently labeled NK2 ligand (e.g., N-α-benzoyl-Lys(ε-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH₂), and serial dilutions of the unlabeled test compound.[9]
-
Assay Setup: In a microplate, combine the receptor, fluorescent ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the unlabeled ligand to determine the IC₅₀ and subsequently the Ki value.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technology that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.[13][14] For NK2 receptor binding analysis, the receptor is typically immobilized on the sensor chip, and the unlabeled ligand is flowed over the surface.
Experimental Workflow: SPR Binding Assay
-
Immobilization: The purified NK2 receptor is immobilized onto the surface of an SPR sensor chip.
-
Binding Analysis: A solution containing the unlabeled test ligand is injected over the sensor surface. The binding of the ligand to the immobilized receptor causes a change in the refractive index, which is detected as a response in the sensorgram.
-
Dissociation: A buffer is flowed over the chip to measure the dissociation of the ligand from the receptor.
-
Regeneration: The sensor surface is regenerated to remove the bound ligand, preparing it for the next binding cycle.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd), which is a measure of affinity, is calculated as koff/kon.[14]
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for a radioligand competitive binding assay.
Caption: Simplified NK2 receptor signaling pathway via Gq activation.
Conclusion
The choice of assay for determining the affinity of unlabeled NK2 receptor ligands depends on various factors, including the availability of specialized equipment, safety considerations, and the desired throughput. Radioligand binding assays remain a highly sensitive and robust method. However, non-radioactive alternatives like fluorescence polarization and surface plasmon resonance offer significant advantages in terms of safety and ease of use, making them increasingly popular in modern drug discovery workflows. This guide provides the foundational information for researchers to select and implement the most appropriate method for their specific needs.
References
- 1. innoprot.com [innoprot.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of receptor-ligand interactions by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercially Available Fluorescent NK2 Antagonists
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for elucidating the role of neurokinin-2 (NK2) receptors in various physiological and pathological processes. This guide provides an objective comparison of commercially available fluorescent NK2 antagonists, focusing on their pharmacological and photophysical properties, supported by experimental data and detailed protocols.
Currently, the most prominent and well-characterized commercially available fluorescent NK2 antagonists are peptide-based, derived from the selective NK2 antagonist GR94800. These antagonists are typically labeled with environmentally sensitive fluorophores such as 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). This guide will focus on the comparative analysis of these NBD-labeled GR94800 analogues.
Data Presentation: Quantitative Comparison of Fluorescent NK2 Antagonists
The performance of fluorescent antagonists is determined by a combination of their biological affinity and the photophysical properties of their fluorescent label. The following table summarizes the key quantitative data for the most potent NBD-labeled GR94800 analogues.
| Compound Name | Fluorophore | Affinity (pKi) for NK2 Receptor | Selectivity | Quantum Yield (Φ) | Photostability |
| N-alpha-benzoyl-Dab(gamma-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 (Compound 5B) | NBD | 8.87[1] | Highly selective over NK1 and NK3 receptors[1] | Low (General)[2] | Low (General) |
| N-alpha-benzoyl-Orn(delta-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 (Compound 4B) | NBD | 8.84[1] | Highly selective over NK1 and NK3 receptors[1] | Low (General)[2] | Low (General) |
| N-alpha-benzoyl-Lys(epsilon-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 (Compound 3B) | NBD | 8.83[1] | Highly selective over NK1 and NK3 receptors[1] | Low (General)[2] | Low (General) |
Mandatory Visualization
NK2 Receptor Signaling Pathway
The NK2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Ligand binding to the NK2 receptor initiates a cascade of intracellular events, leading to an increase in intracellular calcium concentration.
Caption: NK2 Receptor Gq-mediated signaling pathway.
Experimental Workflow: Determining Antagonist Affinity (pKi)
The following diagram illustrates the workflow for a competitive binding assay to determine the inhibition constant (Ki) of a fluorescent antagonist, which is then converted to pKi.
Caption: Workflow for competitive binding assay.
Experimental Protocols
Determination of Antagonist Affinity (pKi) via Competitive Binding Assay
This protocol describes the determination of the inhibition constant (Ki) of a fluorescent NK2 antagonist using a radioligand competitive binding assay.
Materials:
-
Cells stably expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled NK2 receptor ligand (e.g., [³H]-SR48968).
-
Fluorescent NK2 antagonist of interest.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
96-well plates.
Procedure:
-
Cell Preparation: Culture cells expressing the NK2 receptor to the desired confluency. Harvest the cells and prepare a cell membrane suspension. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand (typically at its Kd value).
-
A range of concentrations of the fluorescent antagonist (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding control wells, add a high concentration of a non-labeled, high-affinity NK2 antagonist (e.g., 1 µM GR94800).
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Convert the Ki value to a pKi value (pKi = -log(Ki)).
-
Measurement of Fluorescence Quantum Yield
The relative quantum yield of a fluorescent antagonist can be determined by comparison to a well-characterized fluorescence standard.
Materials:
-
Fluorescent NK2 antagonist of interest.
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ for NBD).
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
High-purity solvent (e.g., ethanol or PBS).
-
Cuvettes for absorbance and fluorescence measurements.
Procedure:
-
Prepare Solutions: Prepare a series of dilutions of both the fluorescent antagonist and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the antagonist and the standard.
-
The quantum yield of the antagonist (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)² where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Assessment of Photostability
Photostability is assessed by measuring the rate of photobleaching under continuous illumination.
Materials:
-
Fluorescent NK2 antagonist solution.
-
Fluorescence microscope with a stable light source (e.g., laser or mercury lamp) and a sensitive camera.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent antagonist on a microscope slide.
-
Image Acquisition:
-
Focus on the sample and adjust the illumination intensity to a level representative of a typical imaging experiment.
-
Acquire a time-lapse series of images at a constant frame rate (e.g., one frame every 10 seconds) under continuous illumination.
-
-
Data Analysis:
-
Select a region of interest (ROI) in the images and measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability can be quantified by determining the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2
For Immediate Implementation by Laboratory Professionals
Researchers, scientists, and drug development professionals handling Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this novel peptide, it is imperative to treat it as a potentially hazardous substance. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.
Core Principle: Precautionary Hazardous Waste Management
Given the unknown toxicological and biological properties of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, all waste contaminated with this compound, including solid peptide, solutions, and used consumables, must be managed as hazardous chemical waste.[1] Cross-contamination with other waste streams must be avoided.
Immediate Safety and Handling
Before initiating any disposal procedures, personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical safety glasses, nitrile gloves, and a laboratory coat.[1][2] When handling the peptide in its solid, powdered form, all operations should be conducted within a certified chemical fume hood to prevent inhalation.[1]
Step-by-Step Disposal Protocol
This protocol details the necessary procedures for the safe segregation, containerization, storage, and disposal of all waste streams containing Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of safe laboratory waste management.[3] At the point of generation, immediately separate waste into designated containers.
-
Solid Waste: Unused or expired solid Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2, along with contaminated items such as weighing boats, pipette tips, and gloves, should be collected in a dedicated, puncture-proof container lined with a heavy-duty plastic bag.[4]
-
Liquid Waste: All aqueous and solvent-based solutions containing the peptide must be collected in a separate, sealed, and chemical-resistant waste container. Do not mix with other incompatible chemical waste.[2]
-
Sharps: Needles, syringes, or any other contaminated sharp objects must be placed in a designated, puncture-resistant sharps container.[5][6]
Step 2: Containerization and Labeling
Accurate and clear labeling is a critical safety and compliance measure.
-
Container Selection: Use appropriate, leak-proof containers made of materials compatible with the waste. For liquid waste, plastic containers are often preferred to avoid breakage.[4]
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The full chemical name: "Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 Waste"
-
The primary hazards (e.g., "Potentially Toxic," "Chemical Waste")
-
The date the waste was first added to the container (accumulation start date).[7]
-
The name of the principal investigator or laboratory group.
-
Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[8]
-
Location: The SAA should be located at or near the point of generation and away from general lab traffic.
-
Secondary Containment: Store waste containers in a secondary containment tray to mitigate spills.[1]
-
Segregation: Ensure that incompatible waste types are stored separately to prevent accidental reactions.[8]
-
Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[9]
Step 4: Final Disposal Coordination
The final disposal of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][3]
-
Scheduling Pickup: Once a waste container is approximately 90% full, or has been accumulating for the maximum time allowed by your institution (e.g., 90 days), arrange for a waste collection.[1]
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.[7]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. realpeptides.co [realpeptides.co]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of the fluorescent peptide Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the general safety protocols for handling fluorescently labeled peptides and related chemical compounds. A conservative approach is strongly advised.
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of personal protective equipment to minimize exposure to potentially hazardous substances.[1][2] The inherent properties of fluorescent dyes, which can be hydrophobic, warrant careful handling to prevent skin absorption and inhalation.[3]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves should be worn to prevent skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place to protect the fluorescent NBD group from degradation. Follow any specific storage temperature recommendations provided by the supplier.
-
-
Preparation of Solutions:
-
All weighing and solution preparation must be performed in a chemical fume hood.
-
To avoid generating dust, carefully handle the solid peptide.
-
Use appropriate solvents as recommended by the supplier or experimental protocol.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Experimental Use:
-
When using the fluorescent peptide in assays, continue to wear all recommended PPE.
-
Avoid direct contact with skin, eyes, and clothing.
-
Work in a well-ventilated area.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Solid Waste:
-
Dispose of any unused solid peptide in a designated hazardous chemical waste container.
-
Contaminated items such as weighing paper, pipette tips, and gloves should also be disposed of in the solid hazardous waste stream.
-
-
Liquid Waste:
-
Collect all solutions containing the peptide in a designated hazardous liquid waste container.
-
Do not pour solutions down the drain.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Physicochemical Data
The following table summarizes available quantitative data for Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2.[4][5][6]
| Property | Value |
| Molecular Formula | C56H65N13O11 |
| Molecular Weight | 1096.2 g/mol |
| pKi | 8.87 nM |
| Excitation Wavelength (Ex) | 340 nm |
| Emission Wavelength (Em) | 505 nm |
| Density | 1.369 g/cm³ |
| Refractive Index | 1.654 |
| PSA | 360.21000 |
| XLogP3 | 8.87260 |
Workflow for Safe Handling
Caption: Workflow for the safe handling of the fluorescent peptide from receipt to disposal.
References
- 1. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 2. epa.gov [epa.gov]
- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
